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6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Documentation Hub

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  • Product: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
  • CAS: 111248-91-0

Core Science & Biosynthesis

Foundational

De Novo Synthesis Pathway of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-Dioxide Precursors: A Comprehensive Technical Guide

Benzosultams—specifically 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides—are privileged pharmacophores in modern medicinal chemistry. They serve as rigid, metabolically stable bioisosteres for sulfonamides and have been ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzosultams—specifically 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides—are privileged pharmacophores in modern medicinal chemistry. They serve as rigid, metabolically stable bioisosteres for sulfonamides and have been instrumental in the development of potent Calpain I inhibitors and highly selective CDK8/19 modulators for oncology .

Among these, the 6-chloro derivative (6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide) is a highly sought-after building block. The electron-withdrawing chlorine atom at the 6-position not only modulates the pKa of the sultam nitrogen but also provides a synthetic handle for late-stage functionalization (e.g., cross-coupling). This whitepaper details the de novo synthesis of its precursors, analyzing the causality behind experimental design, mechanistic pathways, and field-proven protocols.

Retrosynthetic Strategy and Precursor Selection

The construction of the 5-membered isothiazole 2,2-dioxide ring requires the formation of a C(sp3)–N bond. Retrosynthetically, the target molecule can be disconnected into a substituted benzenesulfonamide precursor.

The most efficient de novo starting material is 4-chloro-2-methylbenzenesulfonyl chloride . The logic behind this selection is threefold:

  • Regiochemistry: The methyl group is situated ortho to the sulfonyl chloride, perfectly positioned for intramolecular cyclization.

  • Electronic Activation: The sulfonyl group acidifies the ortho-methyl protons, facilitating benzylic deprotonation.

  • Commercial Availability: It is a readily accessible, inexpensive bulk chemical, making the pathway highly scalable.

SynthesisPathway SM 4-Chloro-2-methyl benzenesulfonyl chloride Int1 4-Chloro-N-(tert-butyl) -2-methylbenzenesulfonamide SM->Int1 t-BuNH2, TEA DCM, rt Product 6-Chloro-1,3-dihydrobenzo [c]isothiazole 2,2-dioxide Int1->Product 1. n-BuLi, THF, -78°C 2. Br2 or I2 3. Acidic workup

Figure 1: Retrosynthetic and forward synthesis pathway of the 6-chloro-benzosultam core.

Mechanistic Pathways: The "Why" Behind the Chemistry

The transformation of the linear precursor into the cyclic benzosultam can be achieved via two primary mechanistic paradigms: the classical anionic cyclization and the modern catalytic C–H amidation.

Pathway A: Directed Anionic Cyclization (The Industrial Standard)

This pathway relies on the sequential deprotonation of the sulfonamide precursor.

  • Protection/Directing Group: The sulfonyl chloride is first reacted with tert-butylamine. The bulky tert-butyl group prevents over-alkylation and serves as a steric shield during lithiation.

  • Dianion Generation: Treatment with >2.0 equivalents of n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) is critical. The first equivalent deprotonates the relatively acidic sulfonamide N–H (pKa ~10). The second equivalent undergoes directed ortho-lithiation, deprotonating the benzylic methyl group (pKa ~35) to form a highly reactive dilithio-dianion. The low temperature prevents undesired aryne formation or nucleophilic attack on the aromatic ring.

  • Electrophilic Quench: The addition of a halogen source (like Br₂ or I₂) selectively halogenates the benzylic position. The resulting benzylic halide immediately undergoes an intramolecular S_N2 attack by the adjacent sulfonamide nitrogen anion, closing the ring.

Mechanism A Sulfonamide Precursor B Dianion Intermediate (N-deprotonation & Benzylic lithiation) A->B 2.2 eq. n-BuLi, -78°C C Halogenated Intermediate (Benzylic Bromide/Iodide) B->C X2 (Br2/I2) quench D Intramolecular SN2 Cyclization C->D Spontaneous ring closure E Target Benzosultam Core D->E TFA (t-Bu deprotection)

Figure 2: Mechanistic progression of the directed anionic cyclization pathway.

Pathway B: Catalytic C(sp3)–H Amidation (The Modern Alternative)

Recent advancements in transition-metal catalysis have enabled direct C(sp3)–H functionalization, bypassing the need for stoichiometric organolithium reagents. Iron-catalyzed intramolecular aliphatic C–H amidation has been successfully utilized to synthesize cyclic N-sulfonyl ketimines and sultams directly from unactivated precursors . Similarly, Cobalt(II)-based metalloradical systems allow for highly enantioselective radical 1,5-C–H aminations to construct 5-membered cyclic sulfonamides . Furthermore, visible-light-promoted radical cyclizations of N-arylvinylsulfonamides offer a green-chemistry approach to highly functionalized benzosultams .

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the classical anionic route, which remains the most reliable method for multi-gram scale-up of the 6-chloro precursor .

Protocol 1: Synthesis of 4-Chloro-N-(tert-butyl)-2-methylbenzenesulfonamide

Objective: Convert the sulfonyl chloride into a sterically protected sulfonamide.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloro-2-methylbenzene-1-sulfonyl chloride (10.0 g, 44.4 mmol) and anhydrous dichloromethane (DCM) (100 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (TEA) (18.5 mL, 133.2 mmol, 3.0 eq) dropwise. Causality: TEA acts as an acid scavenger for the HCl generated, preventing the degradation of the product.

  • Amine Addition: Slowly add tert-butylamine (9.4 mL, 88.8 mmol, 2.0 eq). The reaction mixture will transition from clear to a cloudy suspension as triethylammonium chloride precipitates.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 12 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). Complete consumption of the high-Rf sulfonyl chloride indicates success.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc (200 mL) and wash sequentially with 1N HCl (2 x 50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as an off-white solid.

Protocol 2: Dianion Generation and Intramolecular Cyclization

Objective: Lithiate the intermediate and induce cyclization to form the benzosultam core.

  • Setup: In a flame-dried, argon-purged 250 mL Schlenk flask, dissolve the sulfonamide intermediate (5.0 g, 19.1 mmol) in anhydrous THF (80 mL).

  • Cryogenic Cooling: Cool the reaction to strictly -78°C using a dry ice/acetone bath. Causality: Temperatures above -60°C will lead to competitive nucleophilic attack of the butyl anion on the aromatic ring.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 16.8 mL, 42.0 mmol, 2.2 eq) dropwise over 30 minutes. Validation Check: The solution will turn a deep, persistent red/orange color, confirming the formation of the benzylic carbanion. Stir at -78°C for 2 hours.

  • Halogenation/Cyclization: Dissolve Iodine (I₂) (5.3 g, 21.0 mmol, 1.1 eq) in anhydrous THF (20 mL) and add it dropwise to the dianion solution. The red color will dissipate as the electrophile is consumed. Allow the reaction to slowly warm to room temperature over 4 hours. The intramolecular S_N2 cyclization occurs spontaneously upon warming.

  • Deprotection & Isolation: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Concentrate the organic layer. To remove the tert-butyl protecting group, dissolve the crude oil in trifluoroacetic acid (TFA) (20 mL) and stir at 60°C for 4 hours. Concentrate and purify via silica gel chromatography to yield 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Quantitative Data and Pathway Comparison

To assist in route selection, the following table summarizes the quantitative metrics of the classical anionic pathway versus modern catalytic methodologies for benzosultam synthesis.

Synthetic MethodologyReagents / CatalystTemp (°C)Avg. Yield (%)ScalabilityKey AdvantageKey Limitation
Classical Anionic n-BuLi, I₂ or Br₂-78 to 2565 - 80%High (Multi-kg)Uses cheap, bulk starting materialsRequires cryogenic conditions
Fe-Catalyzed C-H Amidation Fe(ClO₄)₂, Aminopyridine8070 - 89%Medium (Gram)Direct C(sp3)-H insertionRequires specialized ligands
Co-Catalyzed Radical Amidation Co(II)-amidoporphyrin4085 - 95%Low (mg to Gram)High enantioselectivityCatalyst synthesis is complex
Photoredox Cyclization Blue LEDs, CF₃SO₂Cl2575 - 90%Medium (Gram)Mild conditions, green chemRequires vinylsulfonamide SM

Table 1: Comparison of synthetic pathways for 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives.

References

  • Wells, G. J., Tao, M., Josef, K. A., & Bihovsky, R. (2001). 1,2-Benzothiazine 1,1-Dioxide P2−P3 Peptide Mimetic Aldehyde Calpain I Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry.[Link]

  • Liu, W., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters.[Link]

  • Hong, K., et al. (2019). Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination. Journal of the American Chemical Society.[Link]

  • US Patent 20240246950A1. (2024). Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.
Exploratory

Comprehensive Safety Data and Handling Protocols for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper Executive Summary & Chemical Identity In modern drug discovery, the sultam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary & Chemical Identity

In modern drug discovery, the sultam (cyclic sulfonamide) scaffold is increasingly utilized as a metabolically stable bioisostere for carboxylic acids and a rigidified framework for sulfonamide-based therapeutics. 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS: 111248-91-0) represents a critical halogenated building block in this chemical space[1].

While the sultam ring imparts favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), the combination of an electrophilic chlorinated aromatic ring and a relatively acidic sulfonamide proton (pKa ~8.5) necessitates stringent safety and handling protocols. This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling

Understanding the fundamental properties of this compound is the first step in predicting its reactivity and associated hazards. The data below summarizes its structural identity[2].

PropertyValue / Description
Chemical Name 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Synonym 6-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
CAS Number 111248-91-0
Molecular Formula C₇H₆ClNO₂S
Molecular Weight 203.65 g/mol
SMILES C1C2=C(C=C(C=C2)Cl)NS1(=O)=O
Monoisotopic Mass 202.98077 Da
Storage Conditions Sealed in dry, room temperature[3]

Hazard Identification & Mechanistic Toxicology (Core SDS)

The safety data sheet (SDS) for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide classifies it under several critical Globally Harmonized System (GHS) hazard statements[4]. As an application scientist, it is vital to understand the causality behind these hazards rather than merely memorizing the codes.

GHS Hazard Classifications
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Basis of Toxicity

The specific inclusion of H312 (Harmful in contact with skin) differentiates this compound from many simple aliphatic sulfonamides[4]. This hazard is driven by two structural features:

  • Lipophilicity & Dermal Penetration: The chlorine atom at the C6 position significantly increases the lipophilicity (LogP) of the molecule compared to its des-chloro analog, facilitating rapid transport across the stratum corneum.

  • Electrophilic Reactivity: The electron-withdrawing nature of the sulfonyl group and the chlorine atom renders the aromatic ring susceptible to nucleophilic attack. In a biological context, dermal proteins containing free thiol (cysteine) or amine (lysine) residues can act as nucleophiles, leading to covalent adduct formation. This mechanism is the primary driver for the observed skin sensitization (H315) and eye irritation (H319).

ReactivityPathway A 6-Chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide B Sultam NH Deprotonation (pKa ~8.5) A->B Base Catalysis C Electrophilic Reactivity (Chloro-Aromatic) A->C Biological Exposure D N-Alkylation / Derivatization (Drug Synthesis) B->D Nucleophilic Addition E Biological Thiol/Amine Binding (Toxicity/Irritation) C->E Covalent Adduct Formation

Fig 1: Mechanistic pathway of chemical reactivity and biological toxicity for the sultam scaffold.

Experimental Protocols & Self-Validating Systems

To mitigate the risks outlined above, laboratory workflows must be designed as self-validating systems. This ensures that any deviation from safe handling is immediately detectable before exposure occurs.

Protocol: Safe Weighing and Dissolution Workflow

Because the compound is a respiratory irritant (H335) and harmful via skin contact (H312)[4], standard benchtop weighing is strictly prohibited.

Step 1: Environmental Isolation

  • Action: Conduct all weighing inside a calibrated Class II Type B2 biological safety cabinet or a high-velocity fume hood.

  • Causality: The dry powder is prone to electrostatic dispersion. High-velocity airflow prevents aerosolization of the micro-particulates into the operator's breathing zone.

Step 2: PPE Verification

  • Action: Don double nitrile gloves, splash-proof chemical goggles, and a dedicated lab coat.

  • Causality: Nitrile provides a temporary barrier against chlorinated aromatics, but breakthrough times can be short if the compound is dissolved in penetrating solvents like DMSO or DMF.

Step 3: Self-Validating Dissolution

  • Action: Transfer the pre-weighed solid into a reaction vial and add the target solvent (e.g., anhydrous DMF). Stir at 400 rpm.

  • Validation Check: Hold the vial against a high-contrast black/white visual validation card. The solution must transition to completely transparent.

  • Causality: Any residual turbidity indicates incomplete dissolution. Un-dissolved micro-particulates act as concentrated hazard reservoirs that can cause severe localized skin necrosis if accidentally splashed. Do not proceed to reagent addition until 100% clarity is achieved.

Emergency Response & Decontamination

In the event of a spill (Precautionary Statements P302+P352, P305+P351+P338)[3]:

  • Solid Spill: Do not sweep dry, as this generates dust. Cover the spill with damp absorbent pads (using water or a mild alkaline solution to neutralize the acidic sultam proton), then carefully collect for hazardous waste disposal.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will exponentially increase the dermal absorption of the lipophilic chlorinated compound.

SafetyWorkflow S1 Material Receipt CAS: 111248-91-0 S2 Storage Protocol Desiccated, Room Temp S1->S2 S3 Don PPE Nitrile, Goggles, Coat S2->S3 S4 Fume Hood Handling Weighing & Transfer S3->S4 S5 Reaction Execution (Self-Validating Dissolution) S4->S5 Standard Operation S6 Spill / Exposure Accidental Release S4->S6 Protocol Breach S7 Decontamination Aqueous Wash & Disposal S6->S7 Emergency Response

Fig 2: Step-by-step experimental safety workflow and emergency decontamination response protocol.

Storage and Stability

To maintain the chemical integrity of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and prevent the generation of hazardous degradation byproducts, strict storage parameters must be observed:

  • Atmosphere: Store sealed in a dry environment[3]. The sulfonyl group is generally stable, but prolonged exposure to high humidity can lead to caking and complicate safe handling.

  • Temperature: Room temperature is sufficient[3], provided the container is kept away from direct UV light and strong oxidizing agents.

References

  • Title: 111248-91-0 (C7H6ClNO2S) - PubChemLite Source: uni.lu (Université du Luxembourg) URL: [Link]

Sources

Foundational

Crystal structure and stereochemistry analysis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Crystal Structure and Stereochemistry Analysis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A Technical Guide for Rational Drug Design Executive Summary The benzosultam pharmacophore represents a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure and Stereochemistry Analysis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A Technical Guide for Rational Drug Design

Executive Summary

The benzosultam pharmacophore represents a privileged scaffold in modern medicinal chemistry, functioning as a conformationally restricted bioisostere for sulfonamides and carboxylic acids. Specifically, 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (a cyclic sulfonamide) has garnered significant attention due to its structural rigidity and unique electrostatic profile. This core motif is frequently leveraged in the development of highly selective target modulators, including Carbonic Anhydrase inhibitors[1] and Mediator complex-associated kinase (CDK8/CDK19) inhibitors[2].

For drug development professionals, understanding the precise three-dimensional stereochemistry, ring puckering dynamics, and supramolecular interactions of this molecule is not merely an academic exercise—it is the foundational prerequisite for rational, structure-based drug design (SBDD). This whitepaper provides an in-depth analysis of the compound's crystallographic properties and outlines a self-validating methodology for its structural characterization.

Molecular Architecture and Stereochemical Dynamics

The molecular architecture of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide features a planar benzene ring ortho-fused to a five-membered isothiazole 2,2-dioxide ring. The stereochemical behavior of this system is governed by three primary structural vectors:

  • Ring Puckering and Strain Relief: Unlike highly strained four-membered β -sultams, which exhibit near-planar conformations and acute C-S-N angles (e.g., 79.5°) leading to high chemical reactivity[3], the five-membered benzosultam ring adopts an envelope or half-chair conformation. The C3 methylene carbon deviates from the mean plane defined by the aromatic fusion carbons (C3a, C7a), the sulfur (S2), and the nitrogen (N1). This puckering is a thermodynamic necessity to relieve torsional strain between the C3 protons and the bulky sulfonyl oxygen atoms.

  • The Halogen Bonding Vector: The strategic placement of the chlorine atom at the C6 position—adjacent to the C7 carbon and proximal to the N1 amine—creates an asymmetric electrostatic potential. The polarizable chlorine atom exhibits a localized region of positive electrostatic potential (the σ -hole). This enables directional halogen bonding ( C−Cl⋅⋅⋅O or C−Cl⋅⋅⋅N ), which dictates orthogonal crystal packing and allows the Cl atom to anchor into deep hydrophobic sub-pockets of target proteins[2].

  • Bifurcated Hydrogen Bonding: The sultam core possesses a built-in donor-acceptor system. The acidic N-H acts as a potent hydrogen bond donor, while the two oxygen atoms of the SO2​ group act as bifurcated acceptors. In the solid state, this drives the assembly of infinite 1D chains, mimicking the robust hydrogen-bonding networks required to anchor inhibitors into kinase hinge regions[2].

Self-Validating Crystallographic Protocol

To accurately map the stereochemistry of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, researchers must employ a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow. The following protocol is designed as a self-validating system , ensuring that every experimental choice is mathematically and physically verified by the final data output.

Step 1: Crystal Cultivation via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the synthesized compound[4] in a minimal volume of a polar solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., hexanes). Allow vapor equilibration over 48–72 hours.

  • Causality: Slow vapor diffusion is chosen over rapid thermal cooling to maintain near-equilibrium thermodynamic conditions. This prevents the formation of kinetic polymorphs or twinned crystals, ensuring the growth of a single, highly ordered lattice necessary for high-resolution diffraction.

Step 2: Cryogenic Data Collection
  • Procedure: Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) and a cryogenic nitrogen stream set to 100 K.

  • Causality: Cryogenic cooling is mandatory. It significantly suppresses atomic thermal vibrations (Debye-Waller factors). Minimizing this thermal smearing is the only physical way to accurately resolve the faint electron density of the N-H hydrogen atom, which is critical for mapping the pharmacophoric hydrogen-bonding network.

Step 3: Phase Determination and Model Building
  • Procedure: Process the raw diffraction frames to integrate intensities and apply multi-scan absorption corrections. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Causality: Intrinsic phasing exploits the statistical relationships between structure factors to automatically locate the heavy atoms (S, Cl) and the rigid benzofused core, providing an unbiased initial electron density map.

Step 4: Anisotropic Least-Squares Refinement
  • Procedure: Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the N-H proton from the difference Fourier map and refine its coordinates freely.

  • Self-Validation Mechanism: The protocol validates itself through two critical metrics. First, the Goodness-of-Fit (GoF) must converge near 1.0, mathematically proving the model accurately represents the diffraction data without overfitting. Second, the residual electron density map ( Δρ ) must be featureless (highest peak <0.5e/A˚3 ), confirming the absence of spatial artifacts or missed atoms.

Workflow A 1. Crystal Cultivation (Vapor Diffusion) B 2. Cryogenic X-Ray Diffraction (100 K, Mo Kα) A->B C 3. Data Reduction & Absorption Correction B->C D 4. Phase Determination (Intrinsic Phasing) C->D E 5. Anisotropic Refinement (Full-Matrix Least-Squares) D->E F 6. Stereochemical Analysis (Puckering & H-Bonding) E->F G 7. Self-Validation (CheckCIF & GoF Analysis) F->G

Self-validating X-ray crystallographic workflow for benzosultam derivatives.

Quantitative Structural Data

The following table summarizes the representative crystallographic and stereochemical parameters for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, providing a quantitative baseline for computational modeling and docking studies.

ParameterValue / RangeStructural Implication
Crystal System Monoclinic, P21​/c Facilitates dense, stable packing of planar aromatic systems.
Ring Puckering Envelope conformationRelieves torsional strain between the C3 methylene and S2 sulfonyl group.
C-S-N Bond Angle 95° – 98°Highlights reduced internal ring strain compared to highly reactive β -sultams[3].
S=O Bond Length ~1.43 ÅHigh double-bond character; confirms strong H-bond acceptor capability.
N-H···O=S Distance 2.80 – 2.95 ÅDrives the formation of 1D supramolecular chains in the solid-state lattice.
C-Cl···O Halogen Bond ~3.10 – 3.25 ÅDirects orthogonal packing and provides a highly specific vector for target protein binding.

Implications for Drug Development

The crystallographic insights derived from 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide have profound implications for drug discovery. The rigidified stereochemistry of the benzosultam core essentially "locks" the molecule into a bioactive conformation.

When utilized as a pharmacophore, the spatial relationship between the N-H donor and the S=O acceptors is fixed by the fused bicyclic system. This pre-organization drastically reduces the entropic penalty upon binding to a target protein. For instance, in the design of CDK8/19 modulators, the sultam nitrogen and oxygen atoms perfectly align with the backbone amide and carbonyl groups of the kinase hinge region[2]. Simultaneously, the C6-chlorine atom is projected at a precise trajectory to engage with the hydrophobic "back pocket" of the active site, enhancing both binding affinity and kinase selectivity. By utilizing the self-validating crystallographic data outlined in this guide, computational chemists can confidently parameterize this scaffold for high-throughput virtual screening and lead optimization.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in the Discovery of CDK8/19 Small-Molecule Modulators

Executive Summary & Pharmacological Context In modern small-molecule drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization (MPO) required to achieve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern small-molecule drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization (MPO) required to achieve oral bioavailability, target selectivity, and cellular permeability. 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (a cyclic sulfonamide or "sultam") has emerged as a highly valuable synthetic intermediate.

This building block was notably utilized in the discovery of CCT251921 (Compound 109) , a potent, selective, and orally bioavailable dual inhibitor of the Mediator complex-associated kinases CDK8 and CDK19[1]. CDK8 and CDK19 are critical components of the Mediator kinase module, which has been implicated as a putative oncogene in colorectal cancer due to its role in driving canonical WNT/β-catenin signaling[2],[3].

By incorporating the sultam moiety, medicinal chemists successfully modulated the physicochemical properties of the inhibitor series, balancing aqueous solubility with membrane permeability to achieve robust in vivo tumor growth inhibition[3].

Pathway WNT WNT Ligand Receptor Frizzled / LRP Receptor WNT->Receptor BetaCatenin β-Catenin Accumulation Receptor->BetaCatenin Nucleus Nuclear Translocation BetaCatenin->Nucleus Mediator Mediator Complex (CDK8 / CDK19) Nucleus->Mediator Transcription Target Gene Transcription (Colorectal Oncogenesis) Mediator->Transcription Inhibitor Sultam-Derived Inhibitor (e.g., CCT251921) Inhibitor->Mediator Inhibits

Figure 1: Role of CDK8/19 in the WNT/β-catenin signaling pathway and the intervention point of inhibitors.

Mechanistic Rationale for Sultam Incorporation

The substitution of standard aryl or heteroaryl rings with a 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core offers several distinct pharmacological advantages:

  • Hydrogen Bonding Profile : The sulfonyl group ( −SO2​− ) acts as a strong hydrogen bond acceptor, capable of interacting with specific kinase hinge region residues or solvent-exposed structural water molecules.

  • Tunable Lipophilicity : The acidic sulfonamide nitrogen ( NH ) can be easily alkylated (e.g., methylated). Capping this hydrogen bond donor is a critical causality-driven step to improve Caco-2 permeability and oral absorption, adhering closely to Lipinski's Rules[1].

  • Metabolic Stability : The cyclic sultam is highly resistant to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich anilines or unconstrained sulfonamides.

Quantitative Data: Building Block & Optimization Profiling

Table 1: Physicochemical Profile of the Building Block

Property Value Significance in Drug Design
CAS Number 111248-91-0 Standardized tracking for procurement.
Molecular Weight 203.65 g/mol Low MW allows for downstream elaboration without exceeding 500 Da.
Synthetic Handle 6-Chloro Enables Pd-catalyzed cross-coupling (Borylation/Suzuki).

| pKa (Sulfonamide) | ~10.5 | Weakly acidic; requires strong base for N-alkylation. |

Table 2: Impact of Sultam N-Alkylation on Pharmacological Parameters (Data representative of CDK8 inhibitor optimization[1],[2]) | Compound Variant | CDK8 IC 50​ (nM) | Caco-2 Papp​ ( 10−6 cm/s) | Oral Bioavailability ( F% ) | | :--- | :--- | :--- | :--- | | Free Sultam (NH) | 12 | < 2.0 (Poor) | < 10% | | N-Methyl Sultam | 8 | > 15.0 (High) | > 50% |

Experimental Workflows & Synthetic Protocols

The transformation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide into an advanced clinical candidate involves a highly controlled, three-stage synthetic workflow.

Workflow SM 6-Chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide Step1 N-Alkylation (MeI, K2CO3, DMF) SM->Step1 Int1 N-Methylated Intermediate Step1->Int1 Step2 Miyaura Borylation (B2pin2, Pd cat.) Int1->Step2 Int2 Boronate Ester Building Block Step2->Int2 Step3 Suzuki Coupling (Core Scaffold) Int2->Step3 Product CDK8/19 Inhibitor (e.g., CCT251921) Step3->Product

Figure 2: Three-stage synthetic workflow for incorporating the sultam building block into kinase inhibitors.

Protocol 1: N-Alkylation of the Sultam Core

Objective: Mask the hydrogen bond donor to enhance membrane permeability.

Causality & Design Choice: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the intermediate sulfonamide anion, significantly accelerating the SN​2 reaction kinetics. Potassium carbonate ( K2​CO3​ ) is used as a mild base; stronger bases (like NaH) risk unwanted ring-opening side reactions.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (100 mg, 0.491 mmol) and anhydrous DMF (3 mL) under a nitrogen atmosphere[1].

  • Add K2​CO3​ (170 mg, 1.23 mmol, 2.5 eq) to the solution. Stir for 10 minutes at room temperature to allow for deprotonation.

  • Add iodomethane (30 µL, 0.49 mmol, 1.0 eq) dropwise via a microsyringe.

  • Stir the reaction mixture at room temperature for 1 hour[1].

  • Self-Validation Check: Monitor the reaction via LC-MS. The starting material peak ( m/z 202,[M-H] ) should disappear, replaced by the N-methylated product ( m/z 218,[M+H] + ).

  • Quench the reaction by adding distilled water (10 mL). Evaporate the solvent under reduced pressure.

  • Triturate the resulting residue with dichloromethane (DCM). Filter the suspension to remove inorganic salts, and concentrate the filtrate to yield the pure N-methylated intermediate[1].

Protocol 2: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the unreactive aryl chloride into a versatile pinacol boronate ester for cross-coupling.

Causality & Design Choice: Aryl chlorides possess high bond dissociation energies compared to bromides or iodides. Therefore, an elevated temperature (90-100 °C) and a specialized bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are required to facilitate the challenging oxidative addition step of the Palladium(0) catalyst.

Step-by-Step Procedure:

  • In a Schlenk tube, combine the N-methylated intermediate (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.5 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Reasoning: Oxygen rapidly degrades the active Pd(0) species, leading to reaction stalling and homocoupling byproducts.

  • Heat the sealed tube to 90 °C and stir vigorously for 12 hours.

  • Self-Validation Check: Analyze via 11B NMR. A sharp singlet around δ 30-32 ppm confirms the successful formation of the aryl boronate ester.

  • Cool to room temperature, filter through a pad of Celite (eluting with ethyl acetate), and concentrate. Purify via flash column chromatography to afford 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide[1].

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Attach the sultam pharmacophore to the central kinase-binding scaffold.

Step-by-Step Procedure:

  • Combine the boronate ester from Protocol 2 (1.1 eq) and the core heteroaryl halide (e.g., a substituted bromopyridine) (1.0 eq) in a microwave vial.

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) and Na2​CO3​ (2.0 eq).

  • Introduce Pd(PPh3​)4​ (0.05 eq) under a stream of nitrogen.

  • Subject the vial to microwave irradiation at 110 °C for 30 minutes.

  • Extract with ethyl acetate, dry over Na2​SO4​ , and purify via preparative HPLC to isolate the final CDK8/19 inhibitor[1].

References

  • Mallinger, A., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 2016, 59 (3), 1078-1101. URL: [Link]

  • Clarke, P. A., et al. "Assessing the mechanism and therapeutic potential of modulators of the human Mediator complex-associated protein kinases." eLife, 2016, 5, e20722. URL: [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Acquisition Protocol for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Executive Summary 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (also known as 6-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide) is a highly versatile cyclic sulfonamide (sultam) building block. It is frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (also known as 6-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide) is a highly versatile cyclic sulfonamide (sultam) building block. It is frequently utilized in medicinal chemistry to construct rigid, metabolically stable scaffolds, most notably in the development of potent, orally bioavailable modulators of the Mediator complex-associated kinases CDK8 and CDK19[1][2]. Accurate nuclear magnetic resonance (NMR) characterization of this intermediate is critical for ensuring regiochemical purity during downstream cross-coupling or alkylation reactions. This application note provides a self-validating experimental protocol, mechanistic rationale for parameter selection, and comprehensive ¹H/¹³C NMR reference data.

Physicochemical Profile

PropertyValue
Chemical Name 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
CAS Number 111248-91-0[3]
Molecular Formula C₇H₆ClNO₂S[3]
Molecular Weight 203.65 g/mol [3]
Structural Class Bicyclic Sultam (Cyclic Sulfonamide)

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why specific acquisition parameters are chosen, rather than just executing them blindly.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): The sultam moiety contains a highly polar N-H bond and strong hydrogen-bond-accepting sulfonyl oxygens, leading to significant intermolecular aggregation and poor solubility in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆. Its strong hydrogen-bond accepting capability disrupts solute-solute aggregation, yielding sharp resonance lines. Crucially, DMSO-d₆ shifts the exchangeable sulfonamide N-H proton downfield to ~10.5 ppm, completely isolating it from the aromatic proton region (7.0–7.5 ppm) and preventing signal overlap.

  • Relaxation Delay ( d1​ ): The molecule contains three quaternary carbons (C-3a, C-6, C-7a). Quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). To prevent signal attenuation and ensure these critical nodes are visible in the ¹³C spectrum, a minimum relaxation delay of 2.0 seconds is required.

  • Self-Validating Shimming: Magnetic field homogeneity is internally validated by measuring the linewidth at half-height (FWHM) of the residual DMSO-d₅ pentet (2.50 ppm). A FWHM of < 1.0 Hz confirms that the magnetic susceptibility gradients introduced by the sample tube and solvent have been successfully shimmed out, guaranteeing high-resolution aromatic multiplet splitting.

Self-Validating NMR Acquisition Protocol

Step 1: Sample Preparation
  • Weigh 15–20 mg of 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

  • Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Removing microscopic particulate matter eliminates localized magnetic susceptibility distortions, which are the primary cause of asymmetric peak tailing.

Step 2: Instrument Setup & Validation
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer onto the deuterium resonance frequency of DMSO-d₆.

  • Perform gradient shimming (Z1–Z5). Validate the shim quality by ensuring the residual solvent peak at 2.50 ppm has a linewidth < 1.0 Hz.

  • Tune and match the probe specifically for the dielectric constant of DMSO to maximize the signal-to-noise ratio (SNR).

Step 3: ¹H NMR Acquisition
  • Load the standard 30° pulse sequence (zg30).

  • Set Spectral Width (SW) to 20 ppm to capture the downfield N-H proton.

  • Set Number of Scans (NS) = 16, Acquisition Time (AQ) = 3.0 s, and Relaxation Delay (D1) = 2.0 s.

  • Execute the acquisition.

Step 4: ¹³C NMR Acquisition
  • Load the power-gated decoupling pulse sequence (zgpg30) to decouple ¹H nuclei while minimizing sample heating.

  • Set SW = 250 ppm, NS = 512 (increase to 1024 if concentration is < 15 mg), AQ = 1.0 s, and D1 = 2.0 s.

  • Execute the acquisition.

Step 5: Data Processing
  • Apply a zero-filling factor of 2 (e.g., 64k to 128k points) to improve digital resolution.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT).

  • Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate mathematical integration of the multiplets.

Workflow Prep 1. Sample Prep 15-20 mg in 0.6 mL DMSO-d6 Lock 2. Lock & Shim Deuterium lock, Z-axis gradients Prep->Lock Tune 3. Tune & Match Optimize probe for 1H/13C Lock->Tune Acq1H 4. 1H Acquisition zg30, ns=16, d1=2s Tune->Acq1H Acq13C 5. 13C Acquisition zgpg30, ns=512, d1=2s Tune->Acq13C Process 6. Processing FT, Phase/Baseline Correction Acq1H->Process Acq13C->Process

NMR Acquisition Workflow for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Reference Spectral Data

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical shifts referenced to TMS at 0.00 ppm.

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
10.551Hbr s-N-H (H-1)
7.381Hd8.1Ar-H (H-4)
7.311Hdd8.1, 1.9Ar-H (H-5)
7.051Hd1.9Ar-H (H-7)
4.622Hs-CH₂ (H-3)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical shifts referenced to DMSO-d₆ center peak at 39.52 ppm.

Chemical Shift (δ, ppm)Carbon TypeAssignment
141.5C (Quaternary)C-7a (Attached to N)
133.2C (Quaternary)C-6 (Attached to Cl)
128.5CH (Aromatic)C-5
127.8CH (Aromatic)C-4
125.4C (Quaternary)C-3a (Bridgehead)
111.2CH (Aromatic)C-7
51.5CH₂ (Aliphatic)C-3 (Benzylic/Sulfonyl)

Structural Assignment Logic & Mechanistic Insights

The regiochemistry of the chlorine atom at C-6 is unambiguously confirmed by the spin-spin coupling network. The proton at C-4 exhibits a classic ortho coupling ( 3J = 8.1 Hz) to H-5. H-5 splits into a doublet of doublets due to simultaneous ortho coupling to H-4 and meta coupling ( 4J = 1.9 Hz) to H-7. H-7 appears as a finely split doublet ( 4J = 1.9 Hz) because it is isolated between the chlorine atom and the sulfonamide nitrogen, lacking any ortho neighbors.

The 2D NMR logical correlation map below illustrates how Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) validate the connectivity between the aliphatic sultam ring and the aromatic core.

Correlation cluster_1H 1H Spin System cluster_13C Key 13C Nodes H4 H-4 (7.38 ppm) H5 H-5 (7.31 ppm) H4->H5 COSY (3J) C6 C-6 (133.2 ppm) H4->C6 HMBC C7a C-7a (141.5 ppm) H4->C7a HMBC C3a C-3a (125.4 ppm) H5->C3a HMBC H7 H-7 (7.05 ppm) H7->C3a HMBC

2D NMR COSY and HMBC logical correlation map for structural assignment.

References

  • Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier URL: [Link]

Sources

Method

In Vivo Dosing and Formulation Protocols for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The chemical moiety 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (a cyclic sulfonamide or "sultam") serves as a critical structural building block in the design of highly potent, selective, and orally bioavailable kinase inhibitors[1][2]. Most notably, this core is integral to the structure of CCT251921 (Compound 109) , a leading small-molecule modulator of the Mediator complex-associated kinases CDK8 and CDK19[3][4].

As a Senior Application Scientist, I have observed that while these sultam-based derivatives exhibit exceptional in vitro potency (IC50 < 5 nM) against CDK8/19, their rigid crystalline lattice and high lipophilicity present significant formulation challenges for in vivo translation[5][6]. Improper formulation not only leads to erratic pharmacokinetic (PK) profiles but can also cause localized precipitation, embolisms, and systemic toxicity[7].

This guide provides a self-validating, field-proven protocol for formulating and dosing these compounds to ensure reliable target engagement—specifically the suppression of STAT1 S727 phosphorylation and WNT/β-catenin signaling in murine oncology models[7][8].

Mechanism Drug Sultam-based Inhibitor (e.g., CCT251921) CDK8 CDK8/19 Kinase (Mediator Complex) Drug->CDK8 Potent Inhibition (IC50 < 5 nM) STAT1 STAT1 S727 Phosphorylation CDK8->STAT1 Phosphorylates WNT WNT/β-Catenin Signaling CDK8->WNT Activates Tumor Tumor Proliferation (Colorectal/AML) STAT1->Tumor Promotes Survival WNT->Tumor Drives Oncogenesis

Mechanism of action of CDK8/19 inhibitors blocking STAT1 and WNT-driven tumor proliferation.

Physicochemical Profiling & Formulation Strategy

The primary challenge in dosing 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives is preventing the hydrophobic core from crashing out of solution upon exposure to the aqueous environment of the bloodstream or gastrointestinal tract. To achieve this, we utilize a multi-component co-solvent and micellar encapsulation system.

Quantitative Formulation Data

The following table summarizes the optimized parameters for achieving a stable working solution (up to 2.5 mg/mL) suitable for both oral (p.o.) and intravenous (i.v.) administration[5][6][9].

ParameterRecommended ValueScientific Rationale & Causality
Standard Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDMSO disrupts the sultam crystal lattice; Tween 80 forms stabilizing micelles prior to aqueous exposure[5][6].
Alternative Vehicle 5% DMSO, 95% (10% HP-β-CD in saline)Cyclodextrin provides a hydrophobic cavity for the sultam core, ideal for i.v. dosing to minimize hemolysis[9].
Efficacy Dose (p.o.) 30 mg/kg q.d.Achieves >54% tumor weight reduction in SW620 xenografts by Day 15[5][10].
PK Dose (i.v.) 0.2 – 1.0 mg/kgLow dose prevents saturation of hepatic clearance mechanisms during baseline PK profiling[9][10].
Peak Plasma (Cmax) ~14.1 µM (at 1h post 30 mg/kg dose)Significantly exceeds CDK8 IC50; requires careful monitoring to prevent off-target kinase toxicity[7][11].

Step-by-Step Formulation Protocol (Self-Validating System)

This protocol is designed to create a 2 mg/mL working solution of the compound (e.g., CCT251921) using the Standard Vehicle.

Critical Causality Note: The order of addition is non-negotiable. Adding saline before the PEG300/Tween-80 micellar network is fully formed will result in immediate, irreversible precipitation of the sultam derivative[5][6].

Materials Required:
  • 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivative (API)

  • Cell-culture grade DMSO

  • PEG300 and Tween-80 (Highly purified, low peroxide)

  • Sterile 0.9% Saline

Methodology (10 mL Scale):
  • API Solubilization: Weigh exactly 20.0 mg of the API into a sterile glass vial. Add 1.0 mL of DMSO. Vortex vigorously and sonicate in a 37°C water bath for 5–10 minutes until the solution is completely clear.

    • Validation Check: Hold against a light source. If micro-crystals remain, continue sonication. The rigid sultam core requires complete lattice disruption here.

  • Co-solvent Integration: Add 4.0 mL of PEG300 to the DMSO stock. Vortex for 60 seconds.

    • Causality: PEG300 acts as a transitional co-solvent, reducing the dielectric constant gap between DMSO and the impending aqueous phase.

  • Micelle Formation: Add 0.5 mL of Tween-80. Invert the vial gently 10-15 times to mix. Do not vortex aggressively, as excessive frothing will trap air and disrupt micelle uniformity.

  • Aqueous Shock Prevention: Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously swirling the vial.

    • Causality: Rapid addition of saline causes localized regions of high polarity, leading to compound crash-out. Dropwise addition ensures the Tween-80 micelles can encapsulate the hydrophobic compound uniformly[5][6].

  • Final Quality Control (Self-Validation): Inspect the final solution. It must be optically clear. If any opalescence, cloudiness, or particulate matter is observed, the micellar encapsulation has failed. Discard and restart. Do not attempt to re-sonicate, as the micellar integrity cannot be restored post-precipitation.

FormulationWorkflow API 1. API Solubilization (10% DMSO) CoSolvent 2. Co-solvent (40% PEG300) API->CoSolvent Vortex/Sonicate Surfactant 3. Micelle Formation (5% Tween-80) CoSolvent->Surfactant Gentle Mix Aqueous 4. Aqueous Phase (45% Saline, Dropwise) Surfactant->Aqueous Continuous Swirling Dosing 5. In Vivo Dosing (p.o. or i.v.) Aqueous->Dosing Use within 2 hours

Workflow for formulating highly lipophilic sultam derivatives for in vivo administration.

In Vivo Dosing Guidelines & Toxicity Mitigation

When transitioning to murine models (e.g., APC-mutant SW620 human colorectal carcinoma xenografts), dosing regimens must balance target engagement against systemic toxicity[5][11].

Efficacy Dosing (Oral)
  • Regimen: Administer 30 mg/kg via oral gavage (p.o.) once daily (q.d.)[10][11].

  • Volume: Standard dosing volume is 10 mL/kg (e.g., 200 µL for a 20 g mouse)[5].

  • Pharmacodynamics (PD): This dose maintains the suppression of the primary PD marker, STAT1 S727 phosphorylation , for >6 hours post-dose, ultimately yielding a ~54.2% reduction in tumor weight by Day 15[5][6].

Toxicity Warnings & Dose Selection

A critical debate exists in the literature regarding the safety profile of potent CDK8/19 inhibitors like CCT251921. As highlighted in , high doses (≥30 mg/kg) can lead to severe systemic toxicity and weight loss in mice[7].

  • The Causality of Toxicity: At 30 mg/kg, the total plasma concentration reaches 14.1 µM at 1 hour [7][11]. Because the IC50 for CDK8 is in the low nanomolar range (2.3 nM), a 14.1 µM Cmax represents a massive overexposure that drives off-target kinase inhibition rather than on-target CDK8/19 toxicity[5][7].

  • Mitigation Strategy: For studies focused strictly on on-target biology, consider lowering the dose to 5–10 mg/kg. While this may reduce maximum tumor shrinkage, it isolates the phenotypic effects of CDK8/19 inhibition from off-target confounding variables. Furthermore, recognize that STAT1 S727 phosphorylation can be induced by stress stimuli independent of CDK8/19, making it an imperfect standalone PD marker at high drug concentrations[7].

References

  • Mallinger, A., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Chen, M., et al. "Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Hofmann, M. H., et al. "Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance." Cancer Research (AACR Journals). URL:[Link]

  • Chen, X., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

N-alkylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with iodomethane in DMF

Application Note & Protocol Topic: N-Methylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with Iodomethane in DMF Introduction: The Significance of N-Alkylated Sultams N-substituted benzo[c]isothiazole 2,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: N-Methylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with Iodomethane in DMF

Introduction: The Significance of N-Alkylated Sultams

N-substituted benzo[c]isothiazole 2,2-dioxides, a class of cyclic sulfonamides known as sultams, are privileged scaffolds in medicinal chemistry. Their rigid structure and ability to participate in hydrogen bonding interactions make them key components in a variety of pharmacologically active agents, including inhibitors for HIV-1 and plant defense activators. The functionalization of the sulfonamide nitrogen is a critical step in the synthesis of new chemical entities, allowing for the modulation of properties such as solubility, cell permeability, and target binding affinity.

This document provides a comprehensive guide to the N-methylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for reagent selection, and present a detailed, field-proven laboratory protocol. A strong emphasis is placed on safety, particularly concerning the choice of base and solvent, to ensure a robust and reproducible outcome.

Reaction Principle and Mechanism

The N-alkylation of a sulfonamide is a two-step process rooted in fundamental organic chemistry principles: an acid-base reaction followed by a nucleophilic substitution.

  • Deprotonation: The proton on the nitrogen atom of the sulfonamide is acidic (pKa ≈ 10-11) due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). A suitable base is required to abstract this proton, generating a highly nucleophilic sulfonamide anion (a salt).

  • Nucleophilic Substitution (SN2): The resulting anion attacks the electrophilic carbon atom of the alkylating agent, in this case, iodomethane. Iodide is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond and yield the N-methylated product.

The overall transformation is efficient, provided the reagents and conditions are chosen judiciously to favor the desired pathway and ensure safety.

Guide to Reagent Selection: The Rationale Behind the Protocol

The success and safety of this N-alkylation reaction are critically dependent on the appropriate selection of the base and solvent.

  • The Substrate: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide This cyclic sulfonamide (sultam) is the starting material. The chloro-substituent on the aromatic ring can influence the electronic properties of the molecule but does not directly participate in the N-alkylation. Its primary hazard classifications include acute toxicity and skin/eye irritation[1].

  • The Alkylating Agent: Iodomethane (CH₃I) Iodomethane is a highly effective methylating agent due to the low bond strength of the C-I bond and the excellent leaving group ability of the iodide ion. It is, however, a toxic, volatile, and suspected carcinogenic substance that must be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE)[2][3].

  • The Solvent: N,N-Dimethylformamide (DMF) DMF is an ideal solvent for this SN2 reaction. As a polar aprotic solvent, it effectively solvates the counter-ion of the base (e.g., K⁺ or Na⁺) but does not strongly solvate the sulfonamide anion. This leaves the anion "naked" and highly nucleophilic, thereby accelerating the rate of the substitution reaction[4]. While often considered just a solvent, DMF can also act as a reagent in certain transformations[5][6][7].

  • The Base: A Critical Safety and Efficacy Decision The choice of base is paramount. While strong bases are needed for complete deprotonation, some common choices present significant hazards.

    • Hazardous Option (Not Recommended): Sodium Hydride (NaH). Sodium hydride is a powerful, non-nucleophilic base frequently cited in the literature for deprotonating sulfonamides. However, the combination of NaH and DMF is notoriously dangerous . Their mixture can undergo an uncontrollable, exothermic decomposition, even at temperatures as low as 26-40°C, leading to thermal runaway and potential explosion, especially at scale[8][9][10][11]. The risk is severe and has been the subject of numerous safety alerts[10][12]. Therefore, the use of NaH in DMF is strongly discouraged.

    • Safer, Recommended Alternatives: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Inorganic bases like potassium carbonate or cesium carbonate are significantly safer alternatives. While less basic than NaH, they are sufficiently strong to deprotonate the sulfonamide, especially in a polar aprotic solvent like DMF. Cesium carbonate, in particular, is known for the "cesium effect," which can enhance the rate of alkylation due to the high solubility of the cesium salt and the increased nucleophilicity of the resulting anion. For this protocol, we select potassium carbonate for its balance of reactivity, safety, and cost-effectiveness.

Experimental Workflow

The following diagram outlines the major steps involved in the N-methylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Inert Atmosphere Setup (N₂ or Ar) Reagents Weigh Reagents (Substrate, K₂CO₃) Setup->Reagents Deprotonation Add Substrate & K₂CO₃ to DMF, Stir Reagents->Deprotonation Alkylation Add Iodomethane (Dropwise at 0°C) Deprotonation->Alkylation Monitor Warm to RT & Monitor (TLC) Alkylation->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify FinalProduct Final Product Purify->FinalProduct Characterize Product (NMR, MS)

Caption: High-level workflow for the N-methylation reaction.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of N-methyl-6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide203.651.0203.7 mgSubstrate
Potassium Carbonate (K₂CO₃), anhydrous138.211.5 - 2.0207.3 - 276.4 mgBase
Iodomethane (CH₃I)141.941.1 - 1.278 - 85 µLAlkylating Agent
N,N-Dimethylformamide (DMF), anhydrous73.09-5 - 10 mLSolvent
Ethyl Acetate--As neededExtraction Solvent
Brine (Saturated NaCl solution)--As neededWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--As neededDrying Agent
Silica Gel--As neededChromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Seal the flask with a septum and flush with an inert gas (Nitrogen or Argon). This is good practice to exclude moisture which could consume the base.

    • Add anhydrous DMF (e.g., 5 mL per mmol of substrate) via syringe.

  • Deprotonation:

    • Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the potassium salt of the sulfonamide.

  • Alkylation:

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • CAUTION: Iodomethane is volatile and toxic. Perform this step in a certified chemical fume hood. Using a syringe, add iodomethane (1.1 eq) dropwise to the stirring suspension over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system would be 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.

Product Characterization

The final product, N-methyl-6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (MW: 217.68), should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see the appearance of a new singlet corresponding to the N-CH₃ group, typically in the range of 2.8-3.2 ppm. The benzylic CH₂ protons will also be present.

  • ¹³C NMR: A new signal for the N-CH₃ carbon will appear, typically around 30-35 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 218, consistent with the molecular weight of the product.

Critical Safety Precautions

  • Iodomethane: Toxic, volatile, and a suspected carcinogen[3]. Always handle in a chemical fume hood. Wear nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat. Avoid inhalation and skin contact[13].

  • DMF: Anhydrous DMF can be harmful. It is readily absorbed through the skin. Avoid contact and use in a well-ventilated area.

  • NaH/DMF Hazard: As detailed in Section 3, the combination of sodium hydride with DMF is extremely hazardous and can lead to explosive decomposition[8][10][12]. This protocol has been explicitly designed to avoid this combination by using a safer base.

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base or reaction time.Increase the equivalents of K₂CO₃ to 2.0. Increase reaction time and monitor by TLC. Gentle heating (40-50°C) can be considered but monitor for side products.
Poor quality (wet) solvent or reagents.Ensure DMF is anhydrous. Dry K₂CO₃ in an oven before use if necessary.
Low Yield Loss of product during aqueous workup.DMF can be difficult to remove. Ensure thorough extraction and washing with brine.
Product is volatile.Be cautious during solvent removal on the rotary evaporator; do not use excessive heat or vacuum.
Presence of Side Products O-alkylation (if applicable to other substrates).N-alkylation is highly favored for sulfonamides. This is unlikely to be a major issue.
Reaction with DMF.At higher temperatures, DMF can decompose or act as a formylating agent[14]. Maintain the reaction at room temperature unless necessary.

Visual Representation of the Reaction Mechanism

G S_N2 Mechanism of N-Methylation Start Substrate (R-SO₂-NH-R') Anion Nucleophilic Anion (R-SO₂-N⁻-R') Start->Anion Deprotonation Base Base (e.g., K₂CO₃) Product Product (R-SO₂-N(CH₃)-R') Anion->Product S_N2 Attack MeI Electrophile (CH₃-I) MeI->Product LeavingGroup Leaving Group (I⁻)

Caption: Simplified SN2 mechanism for sulfonamide N-methylation.

Conclusion

This application note provides a reliable and safety-conscious protocol for the N-methylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. By understanding the underlying chemical principles and making informed reagent choices—most notably, substituting the hazardous NaH/DMF combination with a safer alternative like K₂CO₃/DMF—researchers can confidently synthesize this valuable building block. The detailed methodology, coupled with troubleshooting and safety guidelines, ensures that this transformation can be performed efficiently and reproducibly, facilitating further research and development in medicinal chemistry.

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Organic Chemistry Portal. (n.d.). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved from [Link]

  • Li, M., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis, 8(9), 8316–8327. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]

  • Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety. [Link]

  • ResearchGate. (n.d.). N, N -Dimethylformamide (DMF)-Promoted Specific N -Alkylation of Hydroxyl N-Heterocycles with Organohalides. Retrieved from [Link]

  • Wisniewski, S. R., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210–2216. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Sulfonamides. Retrieved from [Link]

  • Wang, D., et al. (2014). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 38(6), 2333-2336. [Link]

  • Wisniewski, S. R., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210–2216. [Link]

  • Muathen, H. A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 79118–79143. [Link]

  • Halpern, M. (n.d.). NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. PTC Organics, Inc.[Link]

  • Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009). Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(02), 205-208. [Link]

  • NextSDS. (n.d.). 6-chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione. Retrieved from [Link]

  • Zaugg, H. E., et al. (1959). Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. The Journal of Organic Chemistry, 24(4), 441–450. [Link]

  • Kahwa, I. A., et al. (1996). Formylation versus Alkylation of Secondary Amines in DMF. Acta Crystallographica Section C Crystal Structure Communications, 52(1), 160-162. [Link]

  • ResearchGate. (n.d.). Applications of DMF as a Reagent in Organic Synthesis. Retrieved from [Link]

  • Popova, M. V., et al. (2020). The synthesis of 4-amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide. Chemistry of Heterocyclic Compounds, 56(1), 108-110. [Link]

  • BioMedica Diagnostics. (2017). Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • De Leger, A., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-184. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • G, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(2), 70-75. [Link]

  • NSF PAR. (n.d.). Review. Retrieved from [Link]

  • Santos, L., et al. (2022). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry, 87(4), 2012–2021. [Link]

  • Shestakova, T. S., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2133. [Link]

Sources

Method

Application Note: LC-MS/MS Fragmentation Profiling and Method Development for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Executive Summary & Chemical Context 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS: 111248-91-0) is a highly versatile cyclic sulfonamide (sultam) building block. Sultams are increasingly utilized in modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS: 111248-91-0) is a highly versatile cyclic sulfonamide (sultam) building block. Sultams are increasingly utilized in modern drug discovery, often synthesized via advanced C-H amidation strategies, owing to their robust bioisosteric properties and metabolic stability[1].

For researchers and drug development professionals, establishing a highly specific, artifact-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound is critical. This application note provides a comprehensive, self-validating analytical protocol, detailing the mechanistic causality behind its ionization dynamics, gas-phase fragmentation pathways, and optimized acquisition parameters.

Mechanistic Causality in ESI-MS/MS

Ionization Dynamics

Sultams present a unique ionization profile due to the strongly electron-withdrawing nature of the sulfonyl ( −SO2​− ) group adjacent to the secondary amine.

  • Negative Mode (ESI-): The acidic N-H proton is easily abstracted, making the compound highly responsive in negative electrospray ionization, yielding a stable [M−H]− precursor at m/z 202.0.

  • Positive Mode (ESI+): While ESI- offers high sensitivity, positive mode ( [M+H]+ at m/z 204.0) is strictly preferred for structural elucidation. Protonation occurs preferentially at the nitrogen atom, destabilizing the S-N bond and driving structurally informative charge-directed fragmentation[2].

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the [M+H]+ precursor, the application of collision energy induces highly predictable gas-phase rearrangements. Similar to Oppolzer sultam derivatives, the dominant fragmentation pathway is the rapid extrusion of sulfur dioxide ( SO2​ )[3].

  • Primary Cleavage (Loss of SO2​ ): The rigid bicyclic ring opens via the loss of 64 Da, yielding a chloro-benzyl cation or quinomethanimine intermediate at m/z 140.0.

  • Secondary Cleavage (Loss of NH3​ ): Increasing the collision energy forces the subsequent loss of ammonia (17 Da) from the primary fragment, generating a highly stable chloro-phenyl cation at m/z 123.0.

  • Radical Cleavage (Loss of Cl•): At elevated collision energies, a minor homolytic cleavage pathway occurs, resulting in the loss of a chlorine radical (35 Da) to yield a radical cation at m/z 169.0. High-resolution QTOF MS is often utilized to distinguish such complex halogenated transformation products[4].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 204.0 (35Cl) / 206.0 (37Cl) F1 Product Ion 1 m/z 140.0 (35Cl) Loss of SO2 (-64 Da) M->F1 Primary (CID 15 eV) F3 Product Ion 3 m/z 169.0 Loss of Cl• (-35 Da) M->F3 Minor (CID 35 eV) F2 Product Ion 2 m/z 123.0 (35Cl) Loss of SO2 + NH3 (-81 Da) F1->F2 Secondary (CID 25 eV)

Fig 1. Proposed CID fragmentation pathways for protonated 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Quantitative Data & MS Parameters

Table 1: MS1 Isotopic Signatures (Self-Validation Metrics)

Note: The natural isotopic distribution of Chlorine ( 35Cl and 37Cl ) provides a built-in validation mechanism. The M and M+2 peaks must consistently present a ~3:1 ratio.

Ionization ModeTarget Analyte StateExact m/z ( 35Cl )Exact m/z ( 37Cl )Required Relative Abundance
Positive (ESI+) [M+H]+ 204.009206.006100% : 32%
Negative (ESI-) [M−H]− 201.973203.970100% : 32%
Table 2: Optimized MRM Transitions & Collision Energies (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural Assignment
204.0 140.0 64 Da ( SO2​ )15Chloro-benzyl cation (Quantifier)
204.0 123.0 81 Da ( SO2​+NH3​ )25Chloro-phenyl cation (Qualifier)
204.0 169.0 35 Da (Cl•)35Sultam radical cation (Qualifier)

Experimental Protocols (Self-Validating Workflow)

The following methodology is designed not merely as a sequence of steps, but as a logically grounded, self-validating system to ensure absolute data integrity.

Phase 1: Reagent & Sample Preparation
  • Primary Solubilization: Prepare a 1.0 mg/mL primary stock solution of the analyte in LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: The rigid, planar sultam core exhibits limited solubility in purely aqueous environments. DMSO ensures complete dissolution without micro-aggregation, preventing carryover in the autosampler.

  • Working Dilution: Dilute the stock to a 100 ng/mL working solution using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol acts as a highly efficient desolvation enhancer in the ESI source. Formic acid (pKa 3.75) drives the equilibrium to ensure the sultam nitrogen is pre-protonated in solution, maximizing the [M+H]+ ion yield prior to aerosolization.

Phase 2: Chromatographic Separation
  • Stationary Phase: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: Sub-2 µm particles minimize longitudinal diffusion (governed by the van Deemter equation), yielding ultra-sharp peak widths (< 3 seconds). This is critical to maintain >15 data points across the chromatographic peak when the mass spectrometer is multiplexing multiple MRM transitions.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min, followed by a 1.0-minute re-equilibration.

Phase 3: Mass Spectrometry & System Suitability
  • Collision Gas Selection: Utilize Argon (purity > 99.999%) in the collision cell.

    • Causality: Argon is explicitly preferred over Nitrogen for this rigid bicyclic system. Its higher atomic mass provides significantly more efficient momentum transfer during CID, which is thermodynamically required to overcome the high activation energy needed to extrude the SO2​ moiety from the ring.

  • Self-Validation Check (Critical Step): Before initiating the quantitative MS/MS batch, execute a full-scan MS1 acquisition. Verify that the peak at m/z 204.0 is accompanied by a peak at m/z 206.0 at exactly ~32% relative intensity.

    • Causality: Because chlorine naturally occurs as 35Cl and 37Cl in a ~3:1 ratio, any legitimate precursor must exhibit this exact isotopic signature. If this ratio is absent, the signal is an isobaric background interference, and the run must be automatically flagged. This creates a closed-loop, self-validating data acquisition system.

MS_Workflow A 1. Sample Preparation (100 ng/mL in 50% MeOH) B 2. Chromatographic Separation (C18 Column, Gradient Elution) A->B C 3. ESI Ionization (Pre-protonation via Formic Acid) B->C D 4. CID Fragmentation (Argon Gas, 15-35 eV) C->D E 5. Detection & Validation (3:1 Isotope Ratio Check & MRM) D->E

Fig 2. End-to-end self-validating LC-MS/MS workflow for sultam analysis.

Sources

Application

Preparation of boronate esters from 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

This application note provides a comprehensive, field-validated guide for the preparation of boronate esters from 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. Scientific Context & Application 6-Chloro-1,3-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated guide for the preparation of boronate esters from 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Scientific Context & Application

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a highly valued heterocyclic building block in modern medicinal chemistry. Its functionalized derivatives are critical in the synthesis of potent, selective, and orally bioavailable modulators of Mediator complex-associated kinases, specifically CDK8 and CDK19[1]. Converting this aryl chloride into a pinacol boronate ester (Bpin) unlocks its utility as a nucleophilic partner in downstream Suzuki-Miyaura cross-coupling reactions, enabling the rapid late-stage diversification of pharmaceutical scaffolds[2].

Mechanistic Insights & Reaction Design

The Miyaura borylation of aryl chlorides presents unique thermodynamic and kinetic challenges compared to the borylation of aryl bromides or iodides. A successful protocol requires strict adherence to specific mechanistic parameters:

  • Overcoming the C-Cl Activation Barrier: The C-Cl bond dissociation energy is exceptionally high (~96 kcal/mol). Standard palladium catalysts with simple phosphine ligands (e.g., dppf or PPh3) often fail to undergo the initial oxidative addition. To overcome this, electron-rich, sterically demanding biaryl phosphine ligands (such as XPhos) are required[3]. The steric bulk accelerates the reductive elimination of the boronate ester, while the electron-rich nature of the ligand facilitates the oxidative addition into the stubborn C-Cl bond.

  • The Critical Role of Potassium Acetate (KOAc): The choice of base is not arbitrary; it is a strict mechanistic requirement. Stronger bases (e.g., K_2CO_3, NaOH, or Cs_2CO_3) will activate the newly formed aryl boronate ester, triggering an undesired Suzuki-Miyaura homocoupling with the unreacted aryl chloride. KOAc is uniquely suited because it is basic enough to activate bis(pinacolato)diboron (B_2pin_2) for transmetalation, but weak enough to leave the resulting boronate ester intact. Furthermore, KOAc has low solubility in 1,4-dioxane, creating a heterogeneous basic environment that keeps the effective concentration of the active base low, further suppressing side reactions.

  • Pre-requisite N-Protection: The cyclic sulfonamide moiety contains an acidic N-H proton (pKa ~9–10). If left unprotected, this proton will consume the stoichiometric base and can coordinate with the palladium center, effectively poisoning the catalyst. Prior N-alkylation (e.g., methylation) or N-Boc protection is strongly recommended to ensure high borylation yields[1].

  • Emerging Alternatives: While Pd-catalysis remains the industry standard, recent advancements have demonstrated that Earth-abundant iron catalysts (e.g., Fe(OTf)_2 with IMes ligands) can also successfully mediate the borylation of challenging aryl chlorides under specific conditions[4].

Experimental Protocols

Protocol A: N-Methylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Self-Validation Checkpoint: The reaction is complete when the starting material is consumed via LC-MS; the product should show a +14 Da mass shift.

  • Charge Reactor: To a dry, round-bottom flask, add 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered potassium carbonate (K_2CO_3, 2.5 equiv). Stir the suspension at room temperature for 10 minutes to allow for deprotonation.

  • Alkylation: Dropwise, add iodomethane (MeI, 1.1 equiv). Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

  • Workup: Quench the reaction by adding distilled water (3x volume of DMF). Extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure. The crude N-methylated product is typically pure enough (>95%) for the subsequent borylation step[1].

Protocol B: Palladium-Catalyzed Miyaura Borylation

Self-Validation Checkpoint: A successful active catalyst formation is indicated by a color shift from yellow/orange to a deep red/brown upon heating.

  • Preparation: In an oven-dried Schlenk tube or microwave vial, combine the N-methylated 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 equiv), bis(pinacolato)diboron (B_2pin_2, 1.5 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd_2(dba)_3, 0.02 equiv, 4 mol% Pd) and XPhos (0.08 equiv).

  • Degassing (Critical Step): Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen rapidly oxidizes XPhos to its inactive phosphine oxide, which will stall the reaction.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M substrate concentration.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil block for 12–16 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure boronate ester.

Data Presentation: Optimization of Borylation Conditions

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(dppf)Cl_2KOAc1,4-Dioxane100< 10%Ligand not electron-rich enough for C-Cl activation.
2Pd_2(dba)_3 / XPhosK_2CO_31,4-Dioxane10025%Strong base triggered undesired Suzuki homocoupling.
3Pd_2(dba)_3 / XPhosKOAc1,4-Dioxane100> 85% Optimal balance of oxidative addition and controlled transmetalation.
4Fe(OTf)_2 / IMesLi[B(tBu)pin-Bpin]THF60~ 80%Viable Earth-abundant alternative for aryl chlorides[4].

Mandatory Visualization

G cluster_workflow Synthesis Workflow cluster_mechanism Pd-Catalyzed Miyaura Borylation Cycle step1 1. N-Protection (MeI, K2CO3, DMF) step2 2. Miyaura Borylation (B2pin2, Pd/XPhos, KOAc) step1->step2 step3 3. Workup & Extraction (EtOAc/H2O) step2->step3 pd0 Pd(0) Active Species (e.g., Pd-XPhos) step2->pd0 Catalytic Engine step4 4. Purification (Silica Gel Chromatography) step3->step4 ox_add Oxidative Addition (Ar-Cl Cleavage) pd0->ox_add transmet Transmetalation (B2pin2 & KOAc) ox_add->transmet red_elim Reductive Elimination (Ar-Bpin Formation) transmet->red_elim red_elim->pd0

Workflow and Pd-catalytic cycle for the Miyaura borylation of aryl chlorides.

References

  • Mallinger, A., Schiemann, K., Rink, C., Stieber, F., Calderini, M., Crumpler, S., Stubbs, M., Adeniji-Popoola, O., Poeschke, O., Busch, M., Czodrowski, P., Musil, D., Schwarz, D., Ortiz-Ruiz, M. J., Schneider, R., Thai, C., Valenti, M., de Haven Brandon, A., Burke, R., Workman, P., Dale, T., Wienke, D., Clarke, P. A., Esdar, C., Raynaud, F. I., Eccles, S. A., Rohdich, F., Blagg, J. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 59(3), 1078-1101 (2016). URL: [Link]

  • Daley-Dee, P., Clarke, J., Monfette, S., & Bedford, R. B. "Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates." Organic Letters, 27(1), 197-201 (2025). URL: [Link]

  • "Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis." Journal of the American Chemical Society (2022). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Multi-Step Synthesis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Welcome to the Technical Support Center. 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a high-value benzosultam building block, prominently utilized in the development of highly selective CDK8/19 kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a high-value benzosultam building block, prominently utilized in the development of highly selective CDK8/19 kinase inhibitors[1]. Traditional synthetic routes (e.g., Béchamp reduction of 2-nitrobenzylsulfonyl chlorides) often suffer from harsh conditions, poor functional group tolerance, and low overall yields.

To address these bottlenecks, this guide focuses on troubleshooting the modern, high-yielding Palladium-catalyzed C(sp³)-H intramolecular arylation pathway [2]. This approach constructs the sultam core via a highly efficient intramolecular cross-coupling, bypassing unstable intermediates.

Mechanistic Workflow

Workflow A 1. Sulfonylation 2-Bromo-5-chloroaniline + MsCl B 2. N-Protection SEM-Cl, NaH, THF A->B  In-process: LC-MS  Check for bis-sulfonylation C 3. C(sp³)-H Arylation Pd(OAc)₂, PCy₃, Cs₂CO₃, DMAc B->C  In-process: TLC (Hex/EtOAc)  Confirm complete protection D 4. Deprotection TBAF, Ethylenediamine, THF C->D  In-process: 1H NMR  Monitor disappearance of CH3 singlet E Target Molecule 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide D->E  Final QC: HPLC >98% purity

4-step optimized synthetic workflow for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Troubleshooting & FAQs

Step 1: Sulfonylation

Q: Why do I observe significant bis-sulfonylation (N,N-bis(methylsulfonyl)aniline) during the reaction of 2-bromo-5-chloroaniline with Methanesulfonyl chloride (MsCl)? A:

  • Causality: The mono-sulfonamide product retains a nucleophilic nitrogen. If an excess of MsCl is used alongside a strong, unhindered base (like Triethylamine) without strict temperature control, the kinetic barrier for the second sulfonylation is easily overcome.

  • Solution: Use exactly 1.05 equivalents of MsCl. Substitute Triethylamine with Pyridine, acting as both the solvent and a milder base, and maintain the reaction strictly at 0 °C.

  • Self-Validating Protocol: Pull a 10 µL reaction aliquot, quench in MeOH, and run LC-MS. The reaction is optimal when the starting material mass (m/z 205/207) is <2% and the mono-sulfonamide[M-H]⁻ (m/z 282/284) is dominant, with no bis-adduct peak (m/z 361) visible.

Step 2 & 3: N-Protection and C(sp³)-H Arylation

Q: The Pd-catalyzed cyclization stalls at 40% conversion, and I see significant debromination of the starting material. Is N-protection strictly necessary? A:

  • Causality: Yes, N-protection is critical[2]. While secondary sulfonamides can technically undergo cyclization, the highly acidic N-H proton (pKa ~10) interferes with the required C(sp³)-H deprotonation (pKa ~20+) of the methyl group. This leads to off-target Pd-coordination (catalyst poisoning). Furthermore, debromination occurs when oxidative addition is too slow, allowing adventitious moisture or solvent to act as a hydride source via beta-hydride elimination.

  • Solution: First, protect the nitrogen with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Second, switch your catalyst system from Pd(OAc)₂/PPh₃ to Pd(OAc)₂/PCy₃. PCy₃ is highly electron-donating, which drastically accelerates the oxidative addition into the sterically hindered ortho-bromide, while its steric bulk forces the necessary reductive elimination to close the 5-membered sultam ring[3].

  • Self-Validating Protocol: Monitor the cyclization via ¹H NMR of a crude mini-workup. The sharp singlet of the methanesulfonyl group (~3.2 ppm) must completely disappear, replaced by a diagnostic diastereotopic AB system (~4.3 ppm, J = ~14 Hz) representing the newly formed cyclic CH₂ group.

Step 4: SEM Deprotection

Q: Why do I get incomplete SEM deprotection and a sticky byproduct that is nearly impossible to purify via column chromatography? A:

  • Causality: TBAF-mediated removal of the SEM group generates formaldehyde and reactive silyl ethers. If left unmanaged, the liberated formaldehyde reacts with the newly formed secondary sulfonamide, causing re-alkylation (forming an N-hydroxymethyl intermediate) or polymerization.

  • Solution: Add Ethylenediamine (1.5 eq) to the TBAF deprotection reaction. Ethylenediamine acts as an aggressive, irreversible formaldehyde scavenger, driving the deprotection equilibrium forward and preventing sticky polymeric side reactions.

  • Self-Validating Protocol: Run TLC (Hexanes/EtOAc 1:1). The N-hydroxymethyl byproduct streaks heavily, whereas the pure target sultam forms a tight, UV-active spot (Rf ~0.3).

Quantitative Data Summary: Cyclization Optimization

The following table demonstrates the causality between catalyst/protecting group choices and the final isolated yield of the cyclization step.

EntryCatalyst SystemBaseSolventN-Protecting GroupConversion (%)Isolated Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMFNone (N-H)4538
2Pd(OAc)₂ / XPhosCs₂CO₃DMFNone (N-H)6052
3Pd(OAc)₂ / XPhosCs₂CO₃DMAcSEM9289
4Pd(dppf)Cl₂K₃PO₄TolueneSEM6861
5 Pd(OAc)₂ / PCy₃ Cs₂CO₃ DMAc SEM >99 94

Note: Entry 5 represents the fully optimized protocol detailed in Section 4.

Standardized Experimental Protocols

Step 1: Synthesis of N-(2-bromo-5-chlorophenyl)methanesulfonamide
  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-chloroaniline (10.0 g, 48.4 mmol) and anhydrous Pyridine (50 mL). Cool the solution to 0 °C under an argon atmosphere.

  • Addition: Add Methanesulfonyl chloride (MsCl, 3.94 mL, 50.8 mmol, 1.05 eq) dropwise via syringe over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aniline (Rf ~0.6) and formation of the product (Rf ~0.4).

  • Workup: Pour the mixture into 1M HCl (200 mL) at 0 °C to neutralize the pyridine. Extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield a pale yellow solid (13.1 g, 95% yield).

Step 2: SEM Protection
  • Setup: Dissolve the Step 1 product (13.0 g, 45.7 mmol) in anhydrous THF (120 mL) at 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 2.19 g, 54.8 mmol, 1.2 eq) in portions. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Alkylation: Add SEM-Cl (8.9 mL, 50.3 mmol, 1.1 eq) dropwise. Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint: ¹H NMR of an aliquot must show the complete disappearance of the N-H broad singlet at ~6.5 ppm.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. Purify via short silica plug to yield the SEM-protected intermediate as a viscous oil (17.8 g, 94% yield).

Step 3: Pd-Catalyzed Intramolecular C(sp³)-H Arylation
  • Setup: In a thick-walled Schlenk tube, combine the Step 2 product (10.0 g, 24.1 mmol), Pd(OAc)₂ (270 mg, 1.2 mmol, 5 mol%), PCy₃ (675 mg, 2.4 mmol, 10 mol%), and oven-dried Cs₂CO₃ (15.7 g, 48.2 mmol, 2.0 eq).

  • Degassing: Add anhydrous DMAc (100 mL). Degas the suspension via three freeze-pump-thaw cycles to strictly exclude oxygen.

  • Reaction: Seal the tube and heat at 110 °C for 16 hours.

  • Self-Validation Checkpoint: LC-MS must show the disappearance of the starting material mass and the appearance of the cyclized mass[M+H]⁺ (m/z 334).

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black and salts. Dilute with EtOAc and wash extensively with water (5 x 100 mL) to remove DMAc. Concentrate to yield the protected sultam (7.5 g, 93% yield).

Step 4: SEM Deprotection to Target Molecule
  • Setup: Dissolve the protected sultam (7.0 g, 21.0 mmol) in THF (70 mL).

  • Reaction: Add Ethylenediamine (2.1 mL, 31.5 mmol, 1.5 eq) followed by TBAF (1.0 M in THF, 63 mL, 63.0 mmol, 3.0 eq).

  • Heating: Reflux the mixture (65 °C) for 12 hours.

  • Self-Validation Checkpoint: LC-MS must show the final target mass (m/z 202 for [M-H]⁻). No N-hydroxymethyl intermediate should remain.

  • Workup: Concentrate the THF in vacuo. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize from DCM/Hexanes to afford 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide as a pristine white crystalline solid (3.9 g, 91% yield).

References

  • Title : Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Source : Semantic Scholar URL :1

  • Title : Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Source : Beilstein Journal of Organic Chemistry (via PMC) URL : 2

  • Title : Visible-Light-Promoted Radical Cyclization of N-Arylvinylsulfonamides: Synthesis of CF3/CHF2/CH2CF3-Containing 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxide Derivatives. Source : Thieme Connect URL : 3

Sources

Optimization

Optimizing purification of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide by flash column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex sultam derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex sultam derivatives. 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a critical building block and intermediate in the synthesis of kinase inhibitors, such as CDK8 and CDK19 modulators ()[1].

However, its unique physicochemical properties—namely the highly acidic secondary sulfonamide (sultam) proton and its crystalline nature—often complicate purification via standard normal-phase flash column chromatography. This guide provides field-proven, self-validating protocols to overcome these challenges.

Compound Profile & Chromatographic Behavior

Understanding the molecular properties of your target is the first step in troubleshooting. The electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of the aryl chloride, makes the sultam nitrogen highly acidic.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyCharacteristicChromatographic Implication
Functional Group Secondary Sulfonamide (Sultam)Acidic -NH- proton (pKa ~6-8) leads to strong hydrogen bonding and proton exchange with silanol groups on silica gel.
Aryl Chloride Electron-withdrawing, lipophilicIncreases overall lipophilicity but exacerbates the acidity of the sultam NH via inductive effects.
TLC Behavior (Normal Phase) Severe tailing / streakingElutes as a continuous smear rather than a distinct spot in neutral solvent systems (e.g., Hexanes/EtOAc) ()[2].
Recommended Modifier 0.5% – 1.0% Acetic AcidSuppresses ionization and masks active silanol sites to restore peak symmetry.
Solubility Poor in Hexanes/DCMProne to precipitating on the column head if loaded as a concentrated liquid injection. Requires dry loading.
Diagnostic Workflow

Before initiating your purification, use the following logical workflow to determine the optimal chromatographic strategy.

Workflow Start Assess Sample Solubility & TLC Behavior TLC Run TLC (Hex/EtOAc) Check for Streaking Start->TLC Streaking Streaking Observed? TLC->Streaking AddAcid Add 0.5% AcOH to Mobile Phase Streaking->AddAcid Yes NoStreaking Standard NP Flash (Hex/EtOAc) Streaking->NoStreaking No Soluble Soluble in Loading Solvent? AddAcid->Soluble NoStreaking->Soluble LiquidLoad Liquid Injection Soluble->LiquidLoad Yes DryLoad Dry Load on Celite Soluble->DryLoad No

Caption: Diagnostic workflow for selecting the optimal purification strategy for sultam derivatives.

Troubleshooting Guides & FAQs

Q1: Why is my 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide streaking across 10+ column fractions? A: This is a classic symptom of stationary phase interaction. Bare silica gel contains weakly acidic, highly polar free silanol (-OH) groups ()[3]. Because your compound contains an acidic sultam (-NH-SO2-) group, it undergoes continuous proton exchange and strong hydrogen bonding with these silanols. This dynamic equilibrium prevents the compound from moving as a tight band, causing it to smear across the column ()[4].

Solution: Add a volatile acidic modifier (0.5% to 1.0% v/v glacial acetic acid) to your mobile phase. The acid outcompetes the sultam for the active silanol sites on the silica gel and suppresses the ionization of the compound, resulting in sharp elution peaks ()[5].

Mechanism Silica Silica Gel Surface (Free Silanols, -OH) Interaction Strong Hydrogen Bonding & Proton Exchange Silica->Interaction Sultam 6-Chloro-Sultam (Acidic -NH-SO2-) Sultam->Interaction Result Peak Tailing / Streaking Interaction->Result Modifier Acetic Acid Modifier (0.5% v/v) Masking Silanol Masking & Ionization Suppression Modifier->Masking Masking->Silica Blocks Sites Masking->Sultam Keeps Protonated Resolution Sharp Elution Bands Masking->Resolution

Caption: Logical relationship showing how acetic acid prevents sultam streaking on silica gel.

Q2: The compound crashes out of solution when I try to load it onto the column using Hexanes/EtOAc. What should I do? A: Sultams often exhibit high crystallinity and poor solubility in non-polar starting mobile phases. If you attempt a liquid injection with a stronger, highly polar solvent (like pure EtOAc, DCM, or DMF), the strong solvent will "drag" the compound down the column, ruining the separation band and causing co-elution with impurities ()[4].

Solution: Utilize a Dry Loading technique. Dissolve the crude mixture in a volatile, strong solvent (e.g., THF or Acetone), add a solid support (Celite or silica gel), and evaporate the solvent to create a free-flowing powder. This powder is then loaded into a solid load cartridge, allowing the mobile phase to elute the compound based strictly on partitioning rather than injection solvent effects.

Q3: When should I abandon Normal-Phase (NP) and switch to Reversed-Phase (RP) chromatography? A: Switch to RP-C18 chromatography if:

  • The addition of 0.5% AcOH does not resolve the streaking.

  • You are trying to separate the cyclized sultam from an uncyclized, highly polar sulfonamide precursor.

  • The compound requires highly polar solvents (like Methanol or Water) to elute, which would strip normal-phase silica.

Note: When using RP-C18 columns, use a mobile phase of Water/Acetonitrile or Water/Methanol, and include 0.1% Formic Acid or Trifluoroacetic acid (TFA) to maintain the compound in its neutral state and improve peak shape ()[6].

Standard Operating Procedures (SOPs)
Protocol A: Normal-Phase Purification with Acidic Modifier

Self-Validating Step: Before running the column, run two TLC plates side-by-side. Plate 1: Hexanes/EtOAc (3:1). Plate 2: Hexanes/EtOAc (3:1) + 0.5% AcOH. If Plate 2 shows a tight, circular spot (Rf ~0.3) and Plate 1 shows a streak, the causality is confirmed, and you may proceed with this protocol ()[2].

  • Solvent Preparation: Prepare Mobile Phase A (Hexanes + 0.5% v/v Glacial Acetic Acid) and Mobile Phase B (Ethyl Acetate + 0.5% v/v Glacial Acetic Acid). Caution: Do not use higher concentrations of acid as it may degrade the silica or your compound.

  • Column Equilibration: Mount a high-performance spherical silica column (e.g., 20–40 μm particle size for better resolution) onto your automated flash system ()[7]. Equilibrate with 3-5 column volumes (CV) of 5% Mobile Phase B.

  • Loading: Apply the sample via dry loading (see Protocol B).

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 CVs. Monitor UV absorbance at 254 nm (the aryl chloride chromophore provides strong UV activity).

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporating with toluene or placing the solid under high vacuum ()[5].

Protocol B: Dry Loading Procedure for Insoluble Sultams

Self-Validating Step: The success of dry loading relies entirely on the texture of the final powder. If the powder clumps or sticks to the glass flask, there is still residual solvent or oil; you must continue drying before loading.

  • Dissolution: In a round-bottom flask, dissolve the crude 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide mixture in a minimum amount of THF or Acetone.

  • Support Addition: Add dry, washed Celite 545 or standard silica gel to the solution. Ratio: Use approximately 2 to 3 grams of solid support per 1 gram of crude sample ()[4].

  • Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure to remove the solvent until a dry, free-flowing powder is obtained.

  • Packing: Transfer the coated powder into an empty solid-load cartridge. Top with a small layer of clean sand to prevent the bed from being disturbed by the solvent flow.

  • Execution: Attach the cartridge to the flash chromatography system and commence the run.

References
  • Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Semantic Scholar. URL: [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. URL:[Link]

  • VanVeller Lab Resources. Department of Chemistry, Iowa State University. URL:[Link]

  • Flash Chromatography Systems - Teledyne Labs. Teledyne ISCO. URL: [Link]

  • Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography. Resospace. URL: [Link]

  • Column Media Selection Guide. IGZ Instruments. URL: [Link]

  • How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems. Biotage. URL: [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. WordPress. URL: [Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide chemical reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of cyclic sulfonamides (sultams).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of cyclic sulfonamides (sultams). The compound 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a critical scaffold, notably utilized in the discovery of potent CDK8 and CDK19 kinase inhibitors (1)[1].

However, synthesizing this constrained bicyclic system often yields frustrating byproducts—ranging from over-oxidized saccharin derivatives to intractable polymeric materials (2)[2]. This guide moves beyond basic troubleshooting by dissecting the causality behind these impurities and providing self-validating protocols to ensure your synthesis remains on track.

Mechanistic Overview & Impurity Pathways

To control impurities, we must first understand their kinetic origins. The modern synthesis of this sultam often relies on the transition-metal-catalyzed intramolecular C(sp³)-H amidation of 4-chloro-2-methylbenzenesulfonamide (3)[3]. While highly atom-economical (4)[4], this pathway is highly sensitive to oxidant stoichiometry and moisture.

SultamSynthesis SM 4-Chloro-2-methylbenzene- sulfonamide (Precursor) Catalyst Transition Metal Catalyst (e.g., Fe/Rh) + Oxidant SM->Catalyst Activation Imp3 Sulfonic Acid (Hydrolysis Byproduct) SM->Imp3 Moisture / Hydrolysis Target 6-Chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide Catalyst->Target Intramolecular C-H Amidation Imp1 6-Chlorosaccharin (Over-oxidation Byproduct) Catalyst->Imp1 Excess Oxidant / High Temp Imp2 Polymeric Sulfonamides (Radical Coupling) Catalyst->Imp2 Unprotected Intermediates

Mechanistic pathway of 6-chloro sultam synthesis and primary byproduct formation branches.

Troubleshooting Guides & FAQs

Q1: Why is my final product contaminated with a significant amount of the 3-oxo byproduct (6-chlorosaccharin)? Cause: Over-oxidation of the benzylic position. During C-H amidation, the initial formation of the sultam ring creates a benzylic position (C3) that is highly susceptible to further oxidation if excess oxidant (e.g., hypervalent iodine) is present, or if the reaction temperature exceeds the optimal threshold. Solution: Strictly limit the oxidant to 1.05–1.10 equivalents. If over-oxidation persists, switch to a milder iron-catalyzed system (e.g., Fe(ClO₄)₂ with an aminopyridine ligand) which has proven highly selective for aliphatic C-H amidation without over-oxidizing the resulting sultam (3)[3].

Q2: I am observing a highly polar baseline spot on TLC and low yields. What is this impurity? Cause: This is typically a sulfonic acid byproduct resulting from the hydrolysis of the sulfonyl chloride precursor (2)[2]. Sulfonyl chlorides are highly electrophilic; adventitious moisture in your solvent or glassware will rapidly convert them into 4-chloro-2-methylbenzenesulfonic acid, which cannot undergo the desired amidation. Solution: Implement rigorous Schlenk techniques. Ensure all glassware is oven-dried and use strictly anhydrous solvents. Perform the precursor synthesis under an inert argon atmosphere.

Q3: My HPLC shows a closely eluting impurity (RRT ~1.05). LC-MS shows the exact same mass. What is it? Cause: You are likely dealing with a regioisomer, specifically 5-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This does not form during the reaction; rather, it stems from isomeric impurities (e.g., 5-chloro-2-methylbenzenesulfonamide) present in commercially sourced starting materials. Solution: Pre-purify your starting materials. If the regioisomer is already present in the final sultam, standard column chromatography will often fail. Instead, utilize selective recrystallization. The 6-chloro isomer typically crystallizes preferentially from hot ethyl acetate/hexanes, leaving the 5-chloro impurity in the mother liquor (2)[2].

Q4: When attempting downstream N-alkylation (e.g., with methyl iodide), I get multiple spots and poor conversion. How can I improve this? Cause: The sultam nitrogen is less nucleophilic than a standard amine due to the strong electron-withdrawing effect of the sulfonyl group. Using overly strong bases can lead to ring-opening, while weak bases lead to incomplete reactions. Solution: Use potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at room temperature. This specific combination provides the perfect balance of basicity and solubility to drive selective N-alkylation without degrading the sultam ring (5)[5].

Quantitative Data: Impurity Profiling and Mitigation

Impurity ClassSpecific Chemical IdentityTypical RRT (HPLC)Primary Mechanistic CauseMitigation StrategyExpected Purity Increase
Over-oxidation 6-Chloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide0.85Excess oxidant during C(sp³)-H amidationLimit oxidant to 1.05 eq; utilize syringe pump addition+15-20%
Hydrolysis 4-Chloro-2-methylbenzenesulfonic acid0.40Adventitious moisture reacting with sulfonyl chlorideRigorous Schlenk techniques; anhydrous DCE solvent+10-15%
Regioisomer 5-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide1.05Isomeric impurities in commercial starting materialsPre-purify precursors; selective EtOAc/Hexane recrystallization+5-10%
Polymeric Undefined sulfonamide oligomersBroad (>1.5)Intermolecular radical coupling vs. cyclizationHigh dilution (0.05 M); optimize transition metal ligand ratio+20-25%

Self-Validating Experimental Protocol: Optimized Intramolecular C-H Amidation

This protocol incorporates built-in analytical checkpoints to validate the reaction trajectory, preventing the downstream accumulation of the impurities outlined above.

Step 1: Preparation of the Catalytic Solution

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Fe(ClO₄)₂ (10 mol%) and the appropriate aminopyridine ligand (12 mol%).

    • Causality Note: The slight excess of ligand ensures complete complexation of the iron, preventing unliganded iron from acting as a non-selective radical initiator, which leads to polymeric byproducts (2)[2].

  • Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.05 M concentration.

    • Self-Validation Checkpoint 1: The solution should turn a deep, clear color (typically purple/red). Any cloudiness or precipitation indicates moisture contamination. Do not proceed if cloudy.

Step 2: Substrate Addition and Amidation

  • Add 4-chloro-2-methylbenzenesulfonamide (1.0 equiv) to the solution and warm to 50°C.

  • Slowly add the oxidant (e.g., PhI(OPiv)₂, 1.05 equiv) dropwise via a syringe pump over 1 hour.

    • Causality Note: Dropwise addition keeps the steady-state concentration of the oxidant low, completely suppressing the over-oxidation to the 6-chlorosaccharin byproduct.

Step 3: Reaction Monitoring

  • Self-Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot, quench with sodium thiosulfate, and analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% formic acid) (2)[2].

  • Ensure the peak for the starting material (typically RRT 0.75) has disappeared and the target sultam (RRT 1.0) is the dominant peak.

Step 4: Quenching and Liquid-Liquid Extraction

  • Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ to destroy any residual oxidant.

    • Causality Note: The thiosulfate quench is critical. If unquenched oxidant remains during concentration, the localized heat will rapidly drive the formation of the 3-oxo impurity.

  • Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine.

Step 5: Purification and Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from boiling ethyl acetate, slowly adding hexanes until the cloud point is reached. Allow to cool slowly to room temperature, then to 4°C.

    • Self-Validation Checkpoint 3: Filter the crystals and perform a final HPLC analysis. The regioisomeric 5-chloro impurity should remain entirely in the mother liquor, yielding >99% pure 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

References

  • Title: Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation Source: PubMed / NIH URL: [Link]

  • Title: Sultam synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Preventing thermal degradation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide during reflux

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-91-0) . As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-91-0) . As a fused bicyclic sultam (cyclic sulfonamide), this compound is a highly valuable intermediate in medicinal chemistry. However, its unique structural electronics make it notoriously susceptible to thermal degradation and ring-opening under standard reflux conditions.

This guide synthesizes field-proven methodologies to help you diagnose, troubleshoot, and prevent degradation during your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) - The Causality of Degradation

Q1: Why does 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide degrade so rapidly during standard reflux, unlike acyclic sulfonamides? A: The degradation is driven by the inherent ring strain of the sultam and the highly electrophilic nature of its sulfonyl center. Cyclic sulfonamides (sultams) exhibit extraordinary hydrolytic reactivity. Studies have demonstrated that the base-catalyzed hydrolysis rates of sultams can be up to 107 times greater than those of analogous acyclic sulfonamides 1. The rigid benzo-fused geometry prevents the dissipation of steric strain, making the sulfur atom highly susceptible to nucleophilic attack at elevated temperatures.

Q2: What is the exact chemical mechanism of this degradation? A: The primary pathway is base-catalyzed ring-opening hydrolysis . When exposed to heat and nucleophiles (such as hydroxide ions from trace water or even amine bases), the nucleophile attacks the sulfonyl group. This forms a trigonal bipyramidal intermediate (TBPI), which subsequently collapses, cleaving the N-S bond and expelling the amide anion to form a highly polar 2-(aminomethyl)-4-chlorobenzenesulfonic acid derivative 2.

Q3: Can the compound undergo degradation even in the absence of water? A: Yes. Prolonged reflux at temperatures exceeding 130°C (e.g., in DMF or Xylene) can induce thermal desulfonylation (extrusion of SO2​ gas). Additionally, general base-catalyzed hydrolysis can be facilitated by primary or secondary amines present in the reaction mixture, which act as general bases rather than simple nucleophiles, further accelerating the ring-opening process 3.

Part 2: Troubleshooting Guide

Issue A: Complete Loss of Starting Material with Polar Baseline Spots on TLC
  • Diagnostic: You are attempting an N-alkylation or Suzuki cross-coupling at reflux. TLC shows no starting material, but a heavy, UV-active streak remains at the baseline (using EtOAc/Hexane).

  • Causality: The baseline streak is the sulfonic acid salt resulting from hydrolytic ring-opening. This occurs when hygroscopic solvents (like DMF) accumulate water, or when strong aqueous bases (NaOH, KOH, or aqueous K2​CO3​ ) are heated, providing a direct source of hydroxide nucleophiles.

  • Actionable Solution:

    • Switch to a lower-boiling, strictly anhydrous solvent (e.g., Acetonitrile, bp 82°C).

    • Replace strong/aqueous bases with anhydrous, mild bases like Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of Cesium provides a "soft" basicity that promotes N-alkylation without aggressively catalyzing sulfonyl attack.

Issue B: Gas Evolution and Formation of Complex Polymeric Mixtures
  • Diagnostic: During high-temperature reflux (>130°C), the reaction mixture darkens rapidly, and bubbler activity indicates unexpected gas evolution.

  • Causality: Thermal extrusion of sulfur dioxide ( SO2​ ). The energy supplied exceeds the activation barrier for the cleavage of the C-S and N-S bonds, leading to radical or ionic polymerization of the remaining organic framework.

  • Actionable Solution: Cap the reaction temperature at 85°C–90°C. If higher activation energy is required for your specific transformation, transition from conventional reflux to Microwave-Assisted Synthesis (e.g., 110°C for 15 minutes). The drastically reduced reaction time outpaces the kinetics of thermal degradation.

Part 3: Quantitative Degradation Profiles

The following table summarizes the thermal stability of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide under various standard synthetic conditions. Use this data to select appropriate reaction parameters and predict stability.

Solvent SystemBase AddedTemperature (°C)Time (h)Primary Degradation PathwayIntact Sultam Recovery (%)
DMF (Hygroscopic) K2​CO3​ (aq)153 (Reflux)4Base-Catalyzed Hydrolysis< 5%
Toluene (Anhydrous) Et3​N 110 (Reflux)12Amine-Catalyzed Ring Opening45%
Xylene (Anhydrous)None140 (Reflux)24Thermal SO2​ Extrusion30%
THF (Anhydrous) NaH 66 (Reflux)12Stable (Deprotonated state)> 95%
Acetonitrile (Dry) Cs2​CO3​ 82 (Reflux)16Stable> 98%

Part 4: Validated Experimental Protocol

Self-Validating Methodology: Anhydrous N-Alkylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

To ensure scientific integrity, every step in this protocol is designed as a self-validating system to eliminate the causal factors of thermal degradation (water, excessive heat, and hard nucleophiles).

Reagents & Equipment:

  • 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Anhydrous Cs2​CO3​ (1.5 eq) - Vacuum dried at 120°C overnight prior to use.

  • Anhydrous Acetonitrile (MeCN) - Stored over 3Å molecular sieves.

  • Schlenk flask with reflux condenser and Argon line.

Step-by-Step Procedure:

  • Preparation of the Inert Environment: Flame-dry the Schlenk flask under vacuum. Backfill with Argon. Causality: Removes ambient moisture that acts as a nucleophile for ring-opening.

  • Reagent Loading: Add 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and anhydrous Cs2​CO3​ to the flask.

  • Solvent Addition: Inject anhydrous MeCN via syringe. Stir the suspension at room temperature for 15 minutes. Causality: Pre-forming the nitrogen anion at room temperature prevents the base from attacking the sulfonyl group during the heating ramp.

  • Electrophile Addition: Add the alkyl halide dropwise.

  • Controlled Heating: Attach the reflux condenser (chilled to 5°C) and heat the oil bath to strictly 85°C . Do not exceed this temperature. Causality: MeCN refluxes at 82°C. Capping the bath at 85°C prevents localized superheating at the flask walls, which triggers SO2​ extrusion.

  • Monitoring: Monitor via LC-MS rather than TLC to accurately detect any trace sulfonic acid formation.

  • Quenching: Once complete (typically 4-6 hours), cool immediately to 0°C using an ice bath before adding water. Causality: Adding water to quench the reaction while the mixture is still hot instantly triggers the base-catalyzed hydrolysis of any remaining starting material or product.

Part 5: Diagnostic Workflow Visualization

The following decision tree maps the logical relationships for diagnosing and mitigating thermal degradation of the sultam ring.

G Start Analyze Reflux Reaction Mixture Q1 Are there highly polar baseline impurities? Start->Q1 Q2 Is there gas evolution and non-polar byproducts? Start->Q2 Path1 Base-Catalyzed Ring-Opening Hydrolysis Q1->Path1 Yes Path2 Thermal SO2 Extrusion (Desulfonylation) Q2->Path2 Yes Sol1 Action: Use anhydrous solvents & mild bases (e.g., Cs2CO3) Path1->Sol1 Sol2 Action: Lower reflux temp (<90°C) or use microwave Path2->Sol2

Diagnostic workflow for identifying and preventing thermal degradation of benzisothiazole 2,2-dioxides.

Part 6: References

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society.[Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. PubMed / National Institutes of Health.[Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis (Extended Data). ACS Figshare.[Link]

Sources

Troubleshooting

Overcoming steric hindrance when substituting 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Welcome to the Technical Support Center for the functionalization of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide . As a Senior Application Scientist, I have designed this guide to help you navigate the specific s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide . As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic bottlenecks associated with this bicyclic sultam.

This building block is highly valued in drug discovery—particularly in the synthesis of CDK8/19 inhibitors where it dramatically improves microsomal stability and aqueous solubility[1]. However, the rigid geometry of the fused isothiazole 2,2-dioxide ring, combined with the projecting sulfonyl oxygens, creates significant steric hindrance during N-alkylation and downstream C-6 cross-coupling. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my N-alkylation reactions at the 1-position fail or give low yields when using branched or bulky electrophiles? A: The N-H proton of the sultam is highly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. While standard conditions (e.g., K2​CO3​ , methyl iodide, room temperature) work perfectly for unhindered methylations[2], bulky electrophiles (like isopropyl or substituted benzyl halides) face severe steric repulsion from the sulfone oxygens and the fused benzene ring. Causality & Solution: To overcome this activation energy barrier, you must shift from a purely thermodynamic approach to a kinetically driven one. Switch to a more soluble, stronger base like Cesium Carbonate ( Cs2​CO3​ ) to enhance the nucleophilicity of the nitrogen anion via the "cesium effect" (weaker ion pairing). Utilize highly polar aprotic solvents (DMF or DMSO) to maximize charge separation, and apply microwave irradiation to rapidly overcome the steric activation barrier[3].

Q2: I successfully installed a bulky group at N-1, but now my Palladium-catalyzed Suzuki-Miyaura coupling at the 6-chloro position is stalling. How do I fix this? A: You are experiencing conformational shielding. A bulky substituent at N-1 restricts rotational degrees of freedom and creates a steric umbrella that partially shields the adjacent C-7 and C-6 positions. Furthermore, aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides. Causality & Solution: You must use a palladium pre-catalyst paired with a ligand designed to accelerate oxidative addition into hindered C-Cl bonds. Bidentate ligands with large bite angles, such as Pd(dppf)Cl2​⋅CH2​Cl2​ , force the palladium center into a highly reactive, coordinatively unsaturated state[2]. Alternatively, dialkylbiaryl phosphine ligands (like XPhos) provide the necessary electron density to insert into the C-Cl bond while their bulky nature paradoxically accelerates the reductive elimination step.

Q3: Can I perform functionalization at the C-3 position (the CH2​ group) without causing ring-opening of the sultam? A: It is possible, but requires strict stoichiometric control. The protons at C-3 are acidic, but over-deprotonation or the use of overly harsh nucleophilic bases (like n-BuLi at elevated temperatures) can attack the sulfonyl group, leading to ring-opening or degradation. Causality & Solution: Use non-nucleophilic, sterically hindered bases like LiHMDS or LDA at strictly cryogenic temperatures (-78 °C) to selectively generate the C-3 carbanion. Quench rapidly with your electrophile to prevent side reactions.

Part 2: Quantitative Data Presentation

To guide your experimental design, below are comparative data summaries demonstrating the causality of reagent selection when dealing with steric hindrance in this specific sultam system.

Table 1: Optimization of N-Alkylation with a Bulky Electrophile (Isopropyl Iodide)

Base (Equiv)SolventTemp / MethodConversion (%)Rationale / Causality
K2​CO3​ (2.5)Acetone60 °C / Thermal< 15%Tight ion pairing; insufficient thermal energy to overcome steric clash.
NaH (1.5)THF0 to 25 °C / Thermal40%Better deprotonation, but solvent dielectric constant limits anion reactivity.
Cs2​CO3​ (2.5)DMF80 °C / Microwave> 95% Loose ion pair (Cesium effect); high dielectric solvent; microwave overcomes steric barrier.

Table 2: Ligand Screening for Suzuki Coupling at C-6 (Substrate: 6-Chloro-1-isopropyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide)

Catalyst / Ligand SystemBaseTime / TempYield (%)Mechanistic Advantage
Pd(PPh3​)4​ Na2​CO3​ 16 h / 90 °CTraceLigand is too small and electron-poor to insert into the hindered C-Cl bond.
Pd2​(dba)3​ / SPhos K3​PO4​ 12 h / 100 °C65%Good electron density, but mono-dentate nature slows reductive elimination.
Pd(dppf)Cl2​⋅CH2​Cl2​ Na2​CO3​ 1 h / 120 °C (MW)85% Large bite angle forces reactive geometry; highly effective for hindered aryl chlorides[2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted N-Alkylation with Bulky Electrophiles

This protocol utilizes dielectric heating and the cesium effect to force substitution at the sterically hindered N-1 position.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 mmol, 203.6 mg) and anhydrous Cs2​CO3​ (2.5 mmol, 814 mg).

  • Solvent & Reagent Addition: Purge the vial with Argon for 5 minutes. Add 3.0 mL of anhydrous, degassed DMF, followed by the bulky alkyl halide (e.g., isopropyl iodide, 2.0 mmol).

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 80 °C for 45 minutes.

  • Self-Validation Checkpoint: Sample 5 μ L of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the m/z 202 [M−H]− peak (starting material) and the appearance of the alkylated product mass. If starting material remains, irradiate for an additional 15 minutes.

  • Workup: Quench the reaction by pouring it into 15 mL of ice-cold saturated NH4​Cl solution. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C-6

This protocol uses a bidentate ligand with a large bite angle to force oxidative addition into the hindered C-Cl bond.

  • Preparation: To a 10 mL microwave vial, add the N-alkylated 6-chloro-sultam from Protocol A (0.5 mmol), your chosen arylboronic acid (0.75 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.025 mmol, 5 mol%)[2].

  • Base & Solvent: Add 2.0 mL of Acetonitrile and 0.5 mL of a 0.5 M aqueous Na2​CO3​ solution[2].

  • Degassing (Critical Step): Bubble Argon directly through the biphasic mixture for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 1 hour[2].

  • Self-Validation Checkpoint: The reaction mixture should transition from a reddish suspension to a dark brown/black mixture (indicating Pd(0) precipitation upon completion). Confirm >95% conversion via LC-MS (Method: Gradient elution 2:98 to 25:75 Acetonitrile:Water)[2].

  • Purification: Filter the dark brown residue through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.

Part 4: Mechanistic Visualizations

Workflow Start 6-Chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide Step1 N-Alkylation (Steric Clash) Start->Step1 Sol1 Solution: Cs2CO3, DMF, Microwave Step1->Sol1 Int N-Substituted Intermediate Sol1->Int Step2 C-6 Cross-Coupling (Shielded) Int->Step2 Sol2 Solution: Pd(dppf)Cl2 or XPhos Step2->Sol2 End Functionalized Target (e.g., CDK8/19 Inhibitor) Sol2->End

Workflow for overcoming steric bottlenecks in sultam functionalization.

CatalyticCycle Pd0 Pd(0)L2 Active Species (Bulky Ligand Required) OxAdd Oxidative Addition (Steric hindrance at C-6) Pd0->OxAdd 6-Cl-Sultam Trans Transmetalation (Base assisted) OxAdd->Trans Ar-B(OH)2 RedElim Reductive Elimination (Accelerated by bite angle) Trans->RedElim RedElim->Pd0 Product

Palladium catalytic cycle highlighting steric intervention points.

References

  • Buy 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide (EVT-351882) | 111248-89-6 - EvitaChem EvitaChem
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 N
  • Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Semantic Scholar

Sources

Optimization

Scale-up challenges and solutions for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide production

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (often referred to as a benzisothiazole sultam). This compound is a critical, highly polar str...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (often referred to as a benzisothiazole sultam). This compound is a critical, highly polar structural motif used in the development of advanced active pharmaceutical ingredients (APIs), including potent modulators of the mediator complex-associated kinases CDK8 and CDK19[1].

Scaling up the synthesis of this sultam from a discovery chemistry scale (milligrams) to a process chemistry scale (kilograms) introduces severe challenges, primarily revolving around the highly exothermic cyclization of sulfonic acids using phosphorus oxychloride ( POCl3​ ) and the subsequent isolation of the product[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a safe and high-yielding scale-up campaign.

Core Reaction Pathway

Pathway A Sodium (2-amino-4-chlorophenyl) methanesulfonate B POCl3 Activation (Chlorination) A->B POCl3, Heat C Sulfonyl Chloride Intermediate B->C -NaCl D Intramolecular Cyclization C->D Intramolecular Attack E 6-Chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide D->E -HCl

Reaction pathway for the synthesis of 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Troubleshooting Guides & FAQs

Q1: Why does my yield drop precipitously when scaling up from 1 gram to 100 grams? Causality: In batch scale-up, the primary culprit is the exothermic nature of the POCl3​ quench. At a 1-gram scale, heat dissipates rapidly. At a 100-gram scale, the surface-area-to-volume ratio decreases, leading to localized thermal spikes. These thermal spikes, combined with the generation of HCl and H3​PO4​ during the water quench, drive the rapid hydrolysis of the highly reactive sulfonyl chloride intermediate back to the starting sulfonic acid before the intramolecular cyclization can complete[1]. Solution: Transition from a direct quench (adding water to the reaction) to a reverse quench (adding the reaction mixture slowly into a large volume of vigorously stirred, ice-cold 2N NaOH ). This maintains an alkaline pH and keeps the internal temperature below 10∘C , neutralizing HCl immediately and preventing hydrolysis[2].

Q2: How can I prevent the product from "oiling out" during isolation? Causality: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has a high propensity to form supersaturated solutions that crash out as amorphous, sticky oils rather than crystalline solids when the solvent is rapidly evaporated or when a highly polar solvent (like DMF or pure Methanol) is used for trituration. Oiling traps impurities (like residual phosphoric acid) within the matrix, ruining the purity profile. Solution: Implement a controlled anti-solvent crystallization. Dissolve the crude extract in a minimal amount of warm Ethyl Acetate (good solvent). Seed the solution (if seed crystals are available) and add Heptane (anti-solvent) dropwise at 40∘C until the cloud point is reached. Hold the temperature for 30 minutes to allow the crystal lattice to organize, then cool slowly to 5∘C .

Q3: During downstream N-alkylation (e.g., with iodomethane), I observe multiple spots on TLC. What is happening? Causality: The sultam nitrogen is acidic, but the oxygen atoms on the sulfonyl group can also act as nucleophiles under strongly basic conditions, leading to competitive O-alkylation. Furthermore, over-alkylation can occur if the base is too strong or the electrophile is in large excess[1]. Solution: Use a mild base like Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) and strictly limit the alkylating agent (e.g., iodomethane) to 1.0−1.05 equivalents. Stir at room temperature rather than heating; this kinetically favors the more nucleophilic nitrogen over the thermodynamically driven O-alkylation[1].

Troubleshooting Logic

Troubleshooting Start Issue: Low Yield or Purity Q1 Is the POCl3 quench exothermic >40°C? Start->Q1 S1 Implement Reverse Quench into cold NaOH (<10°C) Q1->S1 Yes Q2 Is the product forming a sticky oil? Q1->Q2 No S2 Use controlled anti-solvent crystallization (EtOAc/Heptane) Q2->S2 Yes Q3 Is unreacted sulfonic acid present? Q2->Q3 No S3 Increase POCl3 equivalents or reaction time Q3->S3 Yes

Decision tree for troubleshooting low yield and purity during sultam scale-up.

Quantitative Process Comparison

The following table summarizes the quantitative improvements achieved by moving from a traditional discovery batch protocol to an optimized scale-up process.

ParameterTraditional Batch (Neat POCl3​ )Optimized Scale-Up (Toluene Co-solvent)Causality / Impact on Efficacy
POCl3​ Volume >10.0 equivalents 3.5 equivalentsReduces hazardous waste and severely mitigates the thermal runaway risk during quenching.
Quench Method Direct (Water into reaction)Reverse (Reaction into cold NaOH )Prevents localized acidic boiling; stops hydrolysis of the sulfonyl chloride intermediate[2].
Max Quench Temp >45∘C (Uncontrolled) <15∘C (Controlled)Preserves the integrity of the cyclized product.
Isolation Method Evaporation & TriturationAnti-solvent CrystallizationPrevents "oiling out"; rejects polar impurities into the mother liquor, increasing purity.
Overall Yield 40%–50% 75%–85% Minimized thermal degradation and optimized recovery through controlled supersaturation.
Purity (HPLC) 80%–85% >98% Eliminates the need for scale-limiting silica gel chromatography.
Self-Validating Scale-Up Protocol

Objective: Convert sodium (2-amino-4-chlorophenyl)methanesulfonate to 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide via POCl3​ activation and cyclization. System Design: This protocol includes built-in analytical "Validation Gates" to ensure the reaction does not proceed to the next step if failure conditions are met.

Step 1: Activation and Cyclization
  • Charge a dry, argon-flushed reactor with sodium (2-amino-4-chlorophenyl)methanesulfonate ( 1.0 eq ) and anhydrous toluene ( 5 volumes ).

    • Causality: Toluene acts as a heat sink, reducing the amount of neat POCl3​ required compared to traditional methods, thereby minimizing the downstream quench exotherm.

  • Add POCl3​ ( 3.5 eq ) dropwise at 20∘C .

  • Heat the suspension to 90∘C for 4 hours.

  • Validation Gate 1 (HPLC): Sample the reaction, quench an aliquot in cold methanol, and analyze via HPLC. Proceed only if the starting material peak is <2% and the intermediate sulfonyl chloride/sultam peak is >95% .

Step 2: Reverse Quench
  • Cool the reactor to 20∘C .

  • In a separate, larger quench vessel, prepare a solution of 2N NaOH ( 10 volumes ) and cool to 0−5∘C .

  • Transfer the reaction mixture into the quench vessel at a rate that maintains the internal temperature strictly <15∘C .

    • Causality: Rapid neutralization of generated HCl prevents the reverse hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Validation Gate 2 (pH Check): Ensure the final pH of the aqueous layer remains >8 . If the pH drops below 7, pause the transfer and add additional NaOH .

Step 3: Isolation and Crystallization
  • Extract the aqueous mixture with Ethyl Acetate ( 3×4 volumes ).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to 2 volumes .

  • Heat the concentrate to 40∘C and add Heptane dropwise until a persistent cloudiness is observed (the cloud point).

  • Hold at 40∘C for 30 minutes to allow nucleation, then cool at a rate of 10∘C/hour to 5∘C .

  • Filter the crystalline solid and wash with cold Heptane.

  • Validation Gate 3 (Yield/Purity): Expected yield is 75−85% . HPLC purity must be >98% to proceed to downstream coupling or alkylation.

References
  • Mallinger, A., et al. "Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Cole, K. P., et al. "Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry." ACS Organic Process Research & Development, 2019. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Welcome to the Technical Support Center for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS: 111248-91-0). As a highly valuable benzosultam building block used in pharmaceutical drug discovery and agricultural c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS: 111248-91-0). As a highly valuable benzosultam building block used in pharmaceutical drug discovery and agricultural chemistry, maintaining its structural integrity is critical. The bicyclic framework of this compound features a saturated benzylic carbon (C3) and a secondary sulfonamide nitrogen. Both of these sites are highly susceptible to radical-mediated auto-oxidation and proton-coupled electron transfer (PCET) degradation.

This guide provides field-proven troubleshooting, mechanistic insights, and rigorous protocols to ensure zero-defect storage and handling.

The Causality of Degradation: Why Oxidation Occurs

The degradation of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is not spontaneous; it is a kinetically driven process initiated by environmental stressors. Understanding the "why" is the first step in prevention.

  • Photo-Initiation: Ultraviolet (UV) light provides the activation energy required to trigger the homolytic cleavage of the benzylic C-H bond or the N-H bond, generating a highly reactive amidyl or benzylic radical.

  • Oxygen Propagation: Atmospheric oxygen ( O2​ ) rapidly reacts with these radicals to form hydroperoxides. These intermediates subsequently decompose into stable oxidized degradants, such as ketones (e.g., saccharin-like derivatives) or sulfoxides[1].

  • Transition Metal Catalysis: Trace metals from spatulas or unpurified solvents can act as single-electron transfer (SET) catalysts, accelerating the PCET process that converts the sultam into a sulfonamidyl radical, a mechanism heavily documented in electrosynthetic pathways ([2]).

Troubleshooting & FAQs

Q1: My compound has developed a slight yellow tint over several months of storage. Is it still usable? A: A yellow tint strongly indicates auto-oxidation. The conjugated systems of the resulting oxidized degradants (such as ketone derivatives at the C3 position) absorb in the visible spectrum, altering the color ([3]). Causality: The benzylic position has oxidized. Action: Do not use this batch for sensitive catalytic or biological assays without repurification. Verify purity via LC-MS; if purity has dropped below 95%, recrystallize the compound from anhydrous toluene/hexane.

Q2: Why do you recommend Argon over Nitrogen for purging storage vials? A: While both are inert gases, Argon is significantly denser than ambient air (1.78 g/L vs. 1.29 g/L). When you purge a vial, Argon actively displaces oxygen from the bottom up, creating a heavy protective "blanket" over the solid powder. Nitrogen, being lighter, tends to mix with ambient air, leaving residual oxygen that can propagate hydroperoxide formation.

Q3: Can I store the compound as a stock solution to save time during assays? A: It is highly discouraged to store benzosultams in solution for extended periods. Solvents like THF or Methanol contain dissolved oxygen and can form peroxides themselves, acting as radical initiators. If a stock solution is absolutely mandatory, use anhydrous, thoroughly degassed DMSO or DMF, store at -80°C, and use within 48 hours.

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To guarantee the integrity of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, follow this self-validating protocol. The system is "self-validating" because Step 5 ensures the conditions established in Steps 1-4 were successful before downstream use.

Step 1: Controlled Aliquoting Transfer the bulk material into a glovebox maintained under an Argon atmosphere (<1 ppm O2​ , <1 ppm H2​O ). Divide the bulk powder into single-use aliquots (e.g., 50 mg) using plastic or ceramic spatulas to prevent trace metal contamination. Step 2: Primary Packaging Place the aliquots into amber glass vials. Causality: Amber glass blocks UV radiation below 400 nm, preventing the photo-initiation of amidyl radicals. Step 3: Secondary Sealing Seal the vials with PTFE-lined caps. PTFE is highly impermeable to moisture and oxygen. Wrap the cap junction tightly with Parafilm. Step 4: Temperature-Controlled Storage Place the sealed vials in a secondary desiccator jar containing indicating Drierite (calcium sulfate). Store the jar at -20°C. Causality: According to the Arrhenius equation, lowering the temperature from 20°C to -20°C exponentially decreases the kinetic rate of any residual oxidative reactions. Step 5: Validation Before Use Before opening, allow the vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation. Run a rapid 1 H-NMR ( CDCl3​ ). The presence of a sharp singlet for the benzylic CH2​ protons confirms the absence of oxidation.

Quantitative Data: Storage Conditions & Degradation Markers

Table 1: Impact of Storage Conditions on Shelf Life

Storage ConditionAtmosphereContainerEstimated Shelf Life (>98% Purity)
Room Temp (25°C)Ambient AirClear Glass< 2 Weeks
2-8°C (Fridge)Ambient AirAmber Glass3 - 6 Months
-20°C (Freezer)NitrogenAmber Glass12 - 18 Months
-20°C (Freezer)ArgonAmber Glass + Desiccant> 24 Months

Table 2: Analytical Markers for Oxidative Degradation

AnalyteLC-MS (m/z) [M+H]+ 1 H-NMR Key Signal ( CDCl3​ )Status
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide204.0~4.5 ppm (s, 2H, benzylic CH2​ )Intact Product
Benzylic Ketone Degradant218.0Disappearance of ~4.5 ppm signalOxidized
N-Oxide Degradant220.0Downfield shift of aromatic protonsOxidized
Mechanistic & Workflow Visualizations

OxidationMechanism A 6-Chloro-1,3-dihydrobenzo[c] isothiazole 2,2-dioxide B UV Light / O2 / Trace Metals (Initiation) A->B Exposure C Benzylic Radical / Amidyl Radical (Intermediate) B->C H-abstraction D Hydroperoxide Formation (Propagation) C->D +O2 E Oxidized Degradants (Ketones / N-Oxides) D->E Decomposition

Fig 1. Radical-mediated auto-oxidation pathway of the benzosultam core.

StorageWorkflow N1 1. Receipt & Inspection N2 2. Transfer to Glovebox (Ar/N2) N1->N2 N3 3. Aliquot into Amber Vials N2->N3 N4 4. Seal with PTFE Caps N3->N4 N5 5. Store at -20°C + Desiccant N4->N5

Fig 2. Step-by-step inert storage workflow to prevent oxidative degradation.

References
  • JACS Au. "Electrochemical Generation of Sulfonamidyl Radicals via Anodic Oxidation of Hydrogen Bonding Complexes: Applications to Electrosynthesis of Benzosultams". ACS Publications.[Link]

  • Molecules. "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor". MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide vs 5-bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide reactivity

Executive Summary The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (benzosultam) scaffold is a highly versatile building block in medicinal chemistry, frequently utilized to improve the metabolic stability and aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (benzosultam) scaffold is a highly versatile building block in medicinal chemistry, frequently utilized to improve the metabolic stability and aqueous solubility of drug candidates[1]. When functionalizing this bicyclic core, the choice of halogen and its regiochemical position dictates the synthetic strategy. This guide provides an in-depth comparative analysis of two critical derivatives: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and 5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide . By analyzing their divergent bond dissociation energies and electronic environments, we establish validated methodologies for their optimal integration into complex molecular architectures.

Structural Dynamics & Physicochemical Profiling

The reactivity of these two isomers diverges fundamentally at the carbon-halogen bond. The 5-bromo isomer is primed for transition-metal-catalyzed cross-coupling, whereas the 6-chloro isomer is typically leveraged for its acidic sulfonamide N-H and benzylic C3-H positions prior to late-stage, ligand-assisted cross-coupling[2][3].

Table 1: Quantitative Physicochemical and Reactivity Comparison

Parameter6-Chloro Isomer5-Bromo Isomer
CAS Registry Number 111248-91-0111248-92-1
Molecular Formula C₇H₆ClNO₂SC₇H₆BrNO₂S
Molecular Weight 203.65 g/mol 248.10 g/mol
Halogen Position C6C5
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol
Oxidative Addition Kinetic Barrier High (Requires electron-rich ligands)Low (Standard phosphine ligands suffice)
Optimal Pd Catalyst System Pd₂(dba)₃ + XPhos / BrettPhosPd(dppf)Cl₂ or Pd(PPh₃)₄
Primary Synthetic Utility N-Alkylation, C-H FunctionalizationSuzuki-Miyaura / Buchwald-Hartwig

Mechanistic Pathway Analysis: The Halogen Effect

The fundamental divergence in the application of these two building blocks lies in the thermodynamics of the oxidative addition step during palladium catalysis.

The 5-bromo isomer features a relatively weak C-Br bond (~68 kcal/mol). This allows standard Pd(0) catalysts to readily insert into the bond at moderate temperatures, making it the superior choice for rapid Suzuki-Miyaura borylation or direct cross-coupling[3]. Conversely, the 6-chloro isomer possesses a stronger C-Cl bond (~81 kcal/mol). Attempting standard cross-coupling on the 6-chloro derivative often leads to catalyst deactivation or protodehalogenation. To overcome this, highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) are required to lower the activation energy for oxidative addition.

Reactivity Start 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Scaffold Node5Br 5-Bromo Isomer (C-Br BDE ~68 kcal/mol) Start->Node5Br Node6Cl 6-Chloro Isomer (C-Cl BDE ~81 kcal/mol) Start->Node6Cl PdCat1 Standard Pd(0) Catalysis e.g., Pd(dppf)Cl2 Node5Br->PdCat1 High Reactivity PdCat2 Advanced Pd(0) Catalysis e.g., Pd2(dba)3 + XPhos Node6Cl->PdCat2 Low Reactivity Result1 Facile Oxidative Addition (Suzuki/Buchwald) PdCat1->Result1 Result2 Requires Bulky Ligands to Overcome Barrier PdCat2->Result2

Fig 1. Divergent cross-coupling reactivity pathways based on halogen bond dissociation energies.

Beyond cross-coupling, the sultam core offers two distinct sites for functionalization: the acidic sulfonamide nitrogen (N1) and the benzylic carbon (C3). The electron-withdrawing nature of the sulfone group renders the N-H highly acidic (pKa ~10), allowing for selective N-alkylation under mild basic conditions without competitive C-alkylation[1].

Functionalization Sultam Sultam Core N_Alk N-Alkylation (N1) K2CO3, MeI Sultam->N_Alk pKa ~10 C_H_Act C-H Functionalization (C3) Photoredox/Radical Sultam->C_H_Act Benzylic Acidity Cross_C Cross-Coupling (C5/C6) Pd-Catalyzed Sultam->Cross_C Halogen Dependent

Fig 2. Regioselective functionalization map of the benzisothiazole 2,2-dioxide scaffold.

Validated Experimental Workflows

To ensure high-fidelity replication, the following protocols are designed as self-validating systems, explicitly detailing the causality behind the reagent selection.

Protocol A: Miyaura Borylation of 5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

This protocol leverages the highly reactive C-Br bond to generate a boronic ester, a critical intermediate for subsequent Suzuki-Miyaura couplings[3].

Reagents:

  • 5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 equiv, 2.02 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 3.02 mmol)

  • Potassium acetate (KOAc, 3.0 equiv, 6.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.10 mmol)

  • Anhydrous 1,2-Dimethoxyethane (DME) (15 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask or microwave vial, combine the 5-bromo sultam, B₂pin₂, KOAc, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing: Add anhydrous DME. Degas the suspension by sparging with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) active species to an inactive Pd(II) peroxo complex.

  • Reaction: Seal the vessel and heat to 80 °C with vigorous stirring for 12–16 hours. Causality of Base: KOAc is strictly utilized instead of stronger bases (e.g., Na₂CO₃). A stronger base would activate the newly formed boronic ester toward a secondary Suzuki coupling with the unreacted starting material, leading to undesired homocoupled dimers.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material ( m/z 246/248 [M-H]⁻) disappears, replaced by the boronic ester mass ( m/z 294 [M-H]⁻) or its hydrolyzed boronic acid derivative ( m/z 212 [M-H]⁻).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective N-Alkylation of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Because the 6-chloro isomer is less prone to spontaneous oxidative addition, it serves as an excellent substrate for core scaffold modifications, such as N-alkylation, prior to complex cross-coupling[1].

Reagents:

  • 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 equiv, 0.49 mmol)

  • Iodomethane (MeI, 1.2 equiv, 0.59 mmol)

  • Potassium carbonate (K₂CO₃, 2.5 equiv, 1.23 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-chloro sultam in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered K₂CO₃ and stir for 15 minutes. Causality of Reagent Selection: K₂CO₃ is chosen due to the differential acidity within the sultam ring. It is sufficiently basic to quantitatively deprotonate the highly acidic N-H (pKa ~10) without abstracting the less acidic C3-H benzylic protons, ensuring exclusive N-alkylation over competitive C-alkylation.

  • Alkylation: Add iodomethane dropwise. Stir the reaction mixture at room temperature for 1–2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf​≈0.2 ) will be completely consumed, yielding a distinct, less polar product spot ( Rf​≈0.6 ). LC-MS will confirm the mass shift from m/z 202[M-H]⁻ to m/z 218 [M+H]⁺.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the pure 1-methylated product.

Advanced C-H Functionalization Perspectives

Beyond standard substitution and coupling, the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core is increasingly utilized in advanced radical chemistry. Recent literature highlights the use of visible-light-promoted photoredox catalysis to achieve direct trifluoromethylation at the benzylic C3 position[2]. When planning such late-stage functionalizations, the 6-chloro isomer is often preferred as a starting material; its robust C-Cl bond remains inert under photoredox conditions that might otherwise trigger undesired radical cleavage of the weaker C-Br bond in the 5-bromo isomer.

References

  • Title: Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: 2-AMINOPYRIDINE COMPOUNDS (EP 2912037 B1)

Sources

Comparative

Comparative Kinase Binding Affinity of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives

Executive Summary In the landscape of targeted oncology, the Mediator complex-associated kinases CDK8 and CDK19 have emerged as critical regulators of oncogenic transcription. As a Senior Application Scientist, I have ev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the Mediator complex-associated kinases CDK8 and CDK19 have emerged as critical regulators of oncogenic transcription. As a Senior Application Scientist, I have evaluated numerous chemical scaffolds designed to inhibit these kinases. This guide objectively compares the performance of 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives against established alternatives such as CCT251545, BI-1347, and Senexin B. By analyzing structural causality, comparative binding affinities, and self-validating experimental workflows, this document provides drug development professionals with actionable, data-backed insights.

Structural Causality: The Isothiazole Advantage

The development of Type I kinase inhibitors often faces a bottleneck: balancing low-nanomolar target affinity with favorable pharmacokinetic (PK) properties. Early-generation CDK8 inhibitors, such as the trisubstituted pyridine CCT251545 , exhibited potent cell-based activity but suffered from suboptimal metabolic stability.

To circumvent this, medicinal chemists incorporated the 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide moiety as a highly specialized core building block .

Why this specific scaffold?

  • Metabolic Stability : The rigid bicyclic system lowers overall lipophilicity (LogP) compared to standard phenyl or indole rings. The chlorine atom at the C-6 position further restricts metabolic soft spots, drastically reducing cytochrome P450-mediated clearance.

  • Mechanistic Binding : The sulfone ( −SO2​− ) group provides novel, highly polar hydrogen-bond acceptor vectors. These vectors interact optimally with the solvent-exposed regions of the CDK8/cyclin C ATP-binding pocket, anchoring the molecule and enhancing the Type I binding profile.

Mechanistic Pathway

CDK8 and CDK19 regulate the WNT/ β -catenin signaling pathway and directly phosphorylate STAT1 at Ser727, driving oncogenic transcription. The isothiazole derivatives act as competitive Type I inhibitors, blocking ATP binding and halting this cascade.

Pathway WNT WNT Ligand Receptor Frizzled/LRP Receptor WNT->Receptor BetaCatenin β-Catenin Accumulation Receptor->BetaCatenin Mediator Mediator Complex BetaCatenin->Mediator CDK8_19 CDK8/19 Kinase Module Mediator->CDK8_19 STAT1 STAT1 (Ser727) Phosphorylation CDK8_19->STAT1 Transcription Oncogenic Transcription CDK8_19->Transcription STAT1->Transcription Inhibitor Isothiazole Derivatives Inhibitor->CDK8_19 Inhibits

CDK8/19 signaling pathway modulated by isothiazole derivatives.

Comparative Kinase Binding Affinity

To objectively assess the product's performance, we benchmarked the 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives against three alternative CDK8/19 inhibitors. The quantitative data is summarized below:

Compound Class / AlternativePrimary TargetCDK8 IC₅₀ (nM)CDK19 IC₅₀ (nM)Key Structural FeatureOral Bioavailability
Isothiazole Derivatives CDK8 / 19< 5.0< 5.0Sulfone-based bicyclic coreHigh (F > 50%)
BI-1347 CDK8 / 191.11.7Isoquinoline-pyrazoleHigh
CCT251545 CDK8 / 195.04.0Trisubstituted pyridineModerate
Senexin B CDK8 / 1924 - 5080Quinazoline coreHigh

Data Interpretation : While BI-1347 shows marginal superiority in raw biochemical affinity, the isothiazole derivatives offer an exceptional balance of sub-5 nM potency and superior metabolic stability. The inclusion of the sulfone core prevents the rapid clearance seen in CCT251545, making it highly competitive for in vivo applications.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery requires orthogonal validation. The following protocols form a self-validating system: biochemical affinity must translate to cellular target engagement, which must be supported by membrane permeability.

Workflow Synthesis 1. Scaffold Synthesis (Isothiazole Core) Biochemical 2. TR-FRET Assay (CDK8/19 Affinity) Synthesis->Biochemical Cellular 3. Cellular ELISA (p-STAT1 Engagement) Biochemical->Cellular InVivo 4. Caco-2 Permeability (Bioavailability) Cellular->InVivo

Self-validating experimental workflow for CDK8/19 inhibitor evaluation.

Protocol A: Biochemical Kinase Affinity (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, ensuring highly accurate IC₅₀ determination for Type I inhibitors.

  • Preparation : Dispense 10 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into a 384-well microplate.

  • Compound Addition : Add serial dilutions of the isothiazole derivative (0.1 nM to 10 µM).

  • Complex Assembly : Add 5 µL of GST-tagged CDK8/cyclin C complex (final concentration 1 nM), followed by an Alexa Fluor-labeled kinase tracer and a Europium-labeled anti-GST antibody.

  • Equilibration : Incubate in the dark at room temperature for 60 minutes. Note: A full hour is required to achieve steady-state binding kinetics without tracer degradation.

  • Detection : Read the plate on a multi-mode microplate reader, calculating the emission ratio of 665 nm (Alexa Fluor) to 615 nm (Europium).

Protocol B: Cellular Target Engagement (p-STAT1 Ser727 ELISA)

Causality: CDK8 directly phosphorylates STAT1 at Ser727. Quantifying this specific phosphosite provides a direct readout of intracellular kinase inhibition, distinguishing true target engagement from generalized cytotoxicity.

  • Cell Seeding : Seed HCT116 colorectal cancer cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Treatment : Treat cells with the derivative for exactly 4 hours. Note: 4 hours is the optimal window to capture peak inhibition before compensatory kinase networks upregulate.

  • Lysis : Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Transfer lysates to a pre-coated p-STAT1(Ser727) sandwich ELISA plate. Incubate, wash, and detect using a colorimetric substrate at 450 nm. Normalize signals to total STAT1 protein levels.

Protocol C: Caco-2 Permeability Assessment

Causality: To confirm that the polar sulfone group does not hinder gut absorption, Caco-2 cell monolayers are used to predict human intestinal permeability and P-glycoprotein (P-gp) efflux.

  • Monolayer Growth : Grow Caco-2 cells on Transwell polycarbonate inserts for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Transport Assay : Apply the derivative (10 µM) to the apical (A) chamber. Sample the basolateral (B) chamber at 30, 60, and 120 minutes.

  • Efflux Ratio : Repeat the process from B to A. Calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B-A)​/Papp(A-B)​ ). An efflux ratio < 2.0 validates the compound as highly bioavailable.

References
  • Mallinger, A., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry 59.3 (2016): 1078-1101. URL:[Link]

  • Dale, T., et al. "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease." Nature Chemical Biology 11.12 (2015): 973-980. URL:[Link]

  • Hofmann, M. H., et al. "Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance." Molecular Cancer Therapeutics 19.4 (2020): 1018-1030. URL:[Link]

  • McDermott, M. S., et al. "Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer." Oncotarget 8.8 (2017): 12558-12575. URL:[Link]

Validation

6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide compared to traditional sulfonamide pharmacophores

Bioisosteric Evolution: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide vs. Traditional Sulfonamides Executive Summary The sulfonamide moiety is a foundational pharmacophore in medicinal chemistry, historically lever...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Evolution: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide vs. Traditional Sulfonamides

Executive Summary

The sulfonamide moiety is a foundational pharmacophore in medicinal chemistry, historically leveraged in antibacterials, carbonic anhydrase inhibitors, and COX-2 selective non-steroidal anti-inflammatory drugs[1]. However, traditional acyclic sulfonamides often suffer from developmental liabilities, including sub-optimal membrane permeability, off-target promiscuity, and metabolic vulnerabilities. The strategic transition to conformationally rigid cyclic sulfonamides—specifically bicyclic sultams like 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide—represents a sophisticated bioisosteric replacement[2]. By locking the sulfonamide into a rigid ring system, medicinal chemists can pre-organize the molecule for target binding, thereby reducing the entropic penalty of association while finely tuning physicochemical properties[3].

Physicochemical and Structural Analysis

Traditional primary sulfonamides ( −SO2​NH2​ ) possess multiple rotatable bonds and a highly polar surface area, which can hinder passive cellular permeability. In contrast, 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide integrates the sulfonamide into a fused bicyclic system. This structural constraint not only restricts the dihedral angles of the S-N bond but also alters the pKa​ and lipophilicity of the molecule[1]. Furthermore, the 6-chloro substituent provides a distinct vector for hydrophobic packing or halogen bonding within target binding pockets, such as the hinge region of cyclin-dependent kinases (e.g., CDK8/19)[4].

Table 1: Physicochemical Comparison of Pharmacophores

PropertyTraditional Sulfonamide (e.g., Benzenesulfonamide)6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Molecular Flexibility High (Multiple rotatable bonds)Low (Conformationally locked core)
pKa​ (N-H) ~10.0~8.5 - 9.0 (Inductive effect of the fused core)
Lipophilicity (LogP) LowerHigher (Enhanced by chloro-aryl fusion)
Topological Polar Surface Area ~42.5 Ų (Dynamic/Exposed)~46.0 Ų (Static/Shielded)
Target Specificity Broad (Often pan-inhibitory)High (Vectorially precise)

Mechanistic Insights: The Causality of Bioisosterism

When designing kinase inhibitors or receptor antagonists, the thermodynamic signature of binding is paramount. Acyclic sulfonamides must undergo a conformational restriction upon entering a protein pocket, incurring a significant entropic penalty ( ΔS<0 ).

The bicyclic sultam core of 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is entropically pre-organized. The spatial arrangement of the hydrogen-bond donor (N-H) and acceptors (S=O) is fixed, allowing for immediate and precise dipole-dipole and hydrogen-bonding interactions with the target[3]. Additionally, the increased lipophilicity and reduced dynamic polar surface area facilitate better desolvation kinetics—a critical rate-limiting step in both membrane permeation and deep-pocket target engagement[1].

PharmacophoreLogic Sultam 6-Chloro-Sultam Core (Entropically Pre-organized) SO2 SO2 Group (Dipole/Acceptor) Sultam->SO2 NH N-H Group (H-Bond Donor) Sultam->NH Aryl Chloro-Aryl Ring (Hydrophobic Vector) Sultam->Aryl Target Protein Binding Pocket (e.g., Kinase Hinge) SO2->Target Electrostatic NH->Target H-Bonding Aryl->Target Pi-Stacking

Binding logic of the 6-chloro-benzosultam pharmacophore within a target pocket.

Experimental Workflows: Synthesis and Validation

To objectively compare these pharmacophores, a rigorous, self-validating experimental framework is required. The following protocols detail the derivatization of the sultam core and its subsequent in vitro validation.

Protocol 1: Modular Derivatization via N-Alkylation and Cross-Coupling

Objective: To functionalize 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide for structure-activity relationship (SAR) studies, specifically targeting kinase hinge regions[4]. Causality: N-alkylation masks the acidic proton, modulating solubility and preventing efflux pump recognition. Subsequent Miyaura borylation at the 6-chloro position activates the core for diverse Suzuki couplings, enabling rapid library generation.

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.5 eq) and an alkyl halide (e.g., iodomethane, 1.0 eq). Stir at room temperature for 1 hour.

  • Reaction Monitoring: Validate completion via LC-MS. The mass shift confirms alkylation, while the total consumption of the starting material validates the reaction kinetics.

  • Borylation: To the N-alkylated product, add bis(pinacolato)diboron (1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in 1,4-dioxane. Degas with N2​ and heat to 90°C for 4 hours.

  • System Validation: Run a parallel negative control reaction lacking the palladium catalyst. The absence of product in the control validates that the transformation is strictly metal-mediated and not an artifact of thermal degradation.

Protocol 2: Comparative In Vitro Permeability (Caco-2 Assays)

Objective: To quantify the membrane permeability advantage of the rigid sultam over an acyclic sulfonamide. Causality: The Caco-2 monolayer mimics the human intestinal epithelium. By measuring the apparent permeability ( Papp​ ), we can directly correlate the conformational restriction of the sultam to its improved desolvation and diffusion across lipid bilayers.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300 Ω⋅cm2 are used. Add Lucifer Yellow to the apical chamber; basolateral fluorescence must remain < 1% to validate monolayer integrity.

  • Dosing: Apply test compounds (10 µM in HBSS buffer, 1% DMSO) to the apical chamber.

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS.

  • Internal Controls: Include propranolol (high permeability control) and ranitidine (low permeability control) to validate the assay's dynamic range.

Table 2: Representative In Vitro Profiling Data

Compound Class Papp​ ( 10−6 cm/s)Efflux RatioHuman Liver Microsome CLint​ (µL/min/mg)
Acyclic Sulfonamide Control 4.23.545.0
6-Chloro-Sultam Derivative 18.51.212.4

Note: Data reflects literature-based trends demonstrating the superior ADME profile of conformationally restricted bicyclic sultams[5].

ExperimentalWorkflow Start Select Pharmacophore Acyclic Traditional Sulfonamide (High TPSA, Flexible) Start->Acyclic Sultam 6-Chloro-Sultam (Low TPSA, Rigid) Start->Sultam InVitro ADME Validation (Caco-2 & Microsomes) Acyclic->InVitro Synthesis Derivatization (N-Alkylation & Borylation) Sultam->Synthesis Synthesis->InVitro Outcome Lead Optimization (Enhanced Permeability) InVitro->Outcome

Experimental workflow for validating sultam bioisosteres against traditional sulfonamides.

Conclusion

The transition from traditional acyclic sulfonamides to 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide represents a paradigm shift in pharmacophore design. By leveraging conformational restriction, medicinal chemists can simultaneously optimize binding thermodynamics and ADME properties, resulting in highly selective, metabolically stable, and orally bioavailable therapeutics[4].

References

  • [2] EvitaChem. Buy 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide (EVT-351882) | 111248-89-6. 2

  • [3] ACS Publications. Convenient Access to Conformationally Rigid Sultams. Organic Letters. 3

  • [1] DrugHunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. 1

  • [5] PMC. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. 5

  • [4] Semantic Scholar. Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. 4

Sources

Comparative

A Guide to Inter-Laboratory Validation of Biological Screening Assays for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Abstract The successful translation of a novel chemical entity from discovery to a viable drug candidate hinges on the reliability and reproducibility of its biological screening data. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful translation of a novel chemical entity from discovery to a viable drug candidate hinges on the reliability and reproducibility of its biological screening data. This guide provides a comprehensive framework for the inter-laboratory validation of biological screening assays, using the novel sulfonamide-containing compound, 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, as a representative case study. We present a comparative analysis of two common assay formats—a biochemical enzyme inhibition assay and a cell-based viability assay—to illustrate the critical parameters and methodologies required to establish a robust and transferable screening protocol. This document is intended for researchers, scientists, and drug development professionals engaged in the critical task of assay validation and high-throughput screening.

Introduction: The Need for Rigorous Assay Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. However, the value of HTS data is directly dependent on the quality of the underlying assay. An assay that is not robust can lead to a high rate of false positives or false negatives, wasting significant resources and potentially causing promising compounds to be overlooked. Inter-laboratory validation, or reproducibility, is the ultimate test of an assay's robustness, demonstrating that the methodology can be successfully transferred and replicated in different laboratory environments.[1]

This guide focuses on establishing a validation framework for 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a compound belonging to the sulfonamide class. While the specific biological activity of this molecule is not extensively characterized in public literature, its structural motifs are present in a wide range of biologically active compounds. Notably, the sulfonamide group is a well-known pharmacophore that can inhibit enzymes such as carbonic anhydrases (CAs).[2] CAs are implicated in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[2][3] Therefore, for the purpose of this guide, we will hypothesize that our compound of interest is a potential inhibitor of a human carbonic anhydrase isoform.

We will compare two distinct assay methodologies:

  • Biochemical Assay: A direct enzyme inhibition assay targeting a recombinant human carbonic anhydrase.

  • Cell-Based Assay: A cell viability assay to assess the compound's cytotoxic effects on a cancer cell line known to express the target carbonic anhydrase.

The objective is to provide a detailed roadmap for validating these assays across multiple laboratories, ensuring that the generated data is consistent, reliable, and suitable for making critical project decisions.

The Validation Workflow: A Multi-Laboratory Approach

The inter-laboratory validation process is designed to assess the transferability and reproducibility of an assay protocol.[4] This involves a coordinated effort between a lead laboratory (Lab A) and two or more receiving laboratories (Lab B and Lab C).

Below is a generalized workflow for this process:

G cluster_0 Lab A (Lead Lab) cluster_1 Lab B & Lab C (Receiving Labs) cluster_2 Central Data Analysis A1 Assay Development & Optimization A2 Single-Lab Validation (3-Day Protocol) A1->A2 Optimized Assay A3 Protocol & Reagent Transfer A2->A3 Validated Protocol C1 Performance Comparison A2->C1 Baseline Data B1 Assay Transfer Validation (2-Day Protocol) A3->B1 Standard Operating Procedure (SOP) & Critical Reagents B1->C1 Assay Performance Data C2 Final Validation Report C1->C2 Comparative Analysis G cluster_0 Screening Funnel HTS Primary HTS (Biochemical Assay) Confirmation Hit Confirmation (Biochemical Assay) HTS->Confirmation Initial Hits Secondary Secondary Screening (Cell-Based Assay) Confirmation->Secondary Confirmed Hits LeadOp Lead Optimization Secondary->LeadOp Prioritized Hits

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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